5-Amino-2-morpholinobenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-8-9-7-10(13)1-2-11(9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUOUHSBDDDFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509784 | |
| Record name | 5-Amino-2-(morpholin-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78252-12-7 | |
| Record name | 5-Amino-2-(morpholin-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 5-Amino-2-morpholinobenzonitrile
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and safety information for 5-Amino-2-morpholinobenzonitrile, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a substituted benzonitrile compound featuring both an amino and a morpholino group attached to the benzene ring. These functional groups make it a potentially valuable building block in medicinal chemistry and organic synthesis.
Physicochemical Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 78252-12-7 | [1] |
| Molecular Formula | C₁₁H₁₃N₃O | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| InChI | InChI=1S/C11H13N3O/c12-8-9-7-10(13)1-2-11(9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2 | [1] |
| InChI Key | WJUOUHSBDDDFDL-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, a general approach can be inferred from procedures for analogous aminobenzonitrile derivatives. A common synthetic strategy involves the reduction of a corresponding nitro compound or the amination of a halo-benzonitrile.
General Experimental Protocol: Synthesis of Substituted Aminoquinolines (Illustrative)
The following is a generalized procedure for the synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles, which illustrates a potential application of aminobenzonitrile derivatives in heterocyclic synthesis.[2]
Materials:
-
Ynone (0.5 mmol)
-
2-Aminobenzonitrile derivative (0.6 mmol)
-
Anhydrous Potassium tert-butoxide (KOtBu) (1.0 mmol, 2.0 equiv.)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel (100–200 mesh) for column chromatography
Procedure:
-
To an oven-dried 15 mL reaction vial, add a solution of the ynone (0.5 mmol), the 2-aminobenzonitrile derivative (0.6 mmol), and anhydrous KOtBu (2.0 equiv.) in 2.0 mL of DMSO.[2]
-
Stir the resulting reaction mixture at 100°C for 1 hour.[2]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) analysis.[2]
-
Upon completion (disappearance of starting materials), pour the reaction mixture into water.[2]
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).[2]
-
Wash the combined organic layers with a saturated brine solution and dry over anhydrous Na₂SO₄.[2]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel (100–200 mesh) using a hexane-ethyl acetate (8:2) eluent to yield the desired product.[2]
Caption: General workflow for a base-promoted synthesis using an aminobenzonitrile derivative.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for this compound. However, the aminobenzonitrile scaffold is a component of various biologically active molecules. For instance, aminomalononitrile has been identified as a key intermediate in prebiotic chemistry leading to the formation of imidazole and purine derivatives, some of which have shown anti-influenza A virus activity.[3] The presence of the morpholine moiety, a common feature in many approved drugs, suggests that this compound could be a valuable starting point for drug discovery programs.
Caption: Relationship of aminonitrile precursors to bioactive heterocyclic compounds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for related aminobenzonitrile compounds should be followed. These compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[4]
General Handling Precautions:
-
Use only under a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]
First-Aid Measures:
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water.[4]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[4]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4]
This guide summarizes the currently available technical information on this compound. Further research is required to fully elucidate its reactivity, biological profile, and potential applications.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
5-Amino-2-morpholinobenzonitrile: A Technical Guide for Drug Discovery Professionals
CAS Number: 78252-12-7 Molecular Formula: C₁₁H₁₃N₃O Molecular Weight: 203.24 g/mol [1]
This technical guide provides a comprehensive overview of 5-Amino-2-morpholinobenzonitrile, a key chemical intermediate with significant potential in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and its emerging role in the synthesis of targeted kinase inhibitors.
Physicochemical and Pharmacological Profile
While extensive experimental data for this compound is not broadly published, the available information, primarily from patents and chemical suppliers, is summarized below. It is important to note that this compound is primarily utilized as an intermediate in the synthesis of more complex, pharmacologically active molecules.
| Property | Value | Reference/Source |
| CAS Number | 78252-12-7 | |
| Molecular Formula | C₁₁H₁₃N₃O | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Melting Point | 137-138 °C | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in water and alcohol. | [1][3] |
| Purity | Typically available at ≥95% | [4] |
| Toxicology Data | Not publicly available |
Synthesis Protocol
The synthesis of this compound has been described in the patent literature as a straightforward two-component reaction. The following protocol is based on the methodology outlined in patent CA2362381C.[2]
Reaction Scheme:
Materials:
-
2-Chloro-5-nitrobenzonitrile (16.7 g)
-
Morpholine (16.0 g)
-
Ethanol (300 ml)
Procedure:
-
To a suitable reaction vessel, add 2-Chloro-5-nitrobenzonitrile and morpholine to 300 ml of ethanol.
-
Stir the mixture at refluxing temperature for 1 hour.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and n-hexane, to yield the final product.
Product Confirmation: The identity and purity of the synthesized this compound can be confirmed by its melting point, which is reported to be in the range of 137-138 °C.[2]
Application in Drug Discovery: A Precursor to Kinase Inhibitors
This compound is not typically investigated for its own biological activity but rather serves as a crucial starting material for the synthesis of potent and selective kinase inhibitors. Patents have identified this compound as a key intermediate in the development of inhibitors for several important kinases, including Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK).[5][6]
These kinases are implicated in a wide array of human diseases, highlighting the therapeutic potential of compounds derived from this morpholinobenzonitrile core:
-
Autoimmune and Inflammatory Diseases: SYK plays a critical role in the signaling pathways of immune cells. Its inhibition is a promising strategy for treating conditions like rheumatoid arthritis and other autoimmune disorders.
-
Neurodegenerative Diseases: LRRK2 has been genetically linked to an increased risk of Parkinson's disease.[5] Inhibitors of LRRK2 are being actively researched as potential treatments for Parkinson's and other neurodegenerative conditions like Alzheimer's disease.[5][6]
-
Cancer: Aberrant kinase activity is a hallmark of many cancers. SYK overexpression, for instance, has been reported in certain types of lymphoma.[5]
The morpholine and amino groups on the this compound scaffold provide versatile handles for medicinal chemists to elaborate upon, enabling the synthesis of diverse libraries of compounds for screening against various kinase targets.
Potential Signaling Pathway Involvement
Given its role as a precursor to SYK inhibitors, it is valuable to visualize the signaling pathway in which these downstream products may act. The following diagram illustrates a simplified representation of the SYK signaling cascade, a key pathway in immune cell activation.
This diagram illustrates that upon B-cell receptor engagement, SYK is recruited and activated, leading to the phosphorylation of downstream targets like PLCγ, VAV, and PI3K. This cascade ultimately results in immune cell activation. Inhibitors synthesized from this compound could potentially block the activity of SYK, thereby disrupting this signaling pathway and mitigating the inflammatory response.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups make it an important precursor for the development of targeted therapies, particularly kinase inhibitors. While comprehensive data on the compound itself is limited, its documented utility in the synthesis of inhibitors for key kinases like SYK and LRRK2 underscores its significance for research and development in oncology, immunology, and neurodegenerative diseases. Further exploration of derivatives from this core structure holds considerable promise for the discovery of novel and effective therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. 5-Amino-2-chlorobenzotrifluoride | CAS#:320-51-4 | Chemsrc [chemsrc.com]
- 3. Morpholine Derivatives - Pharmaceutical Intermediates (17) [myskinrecipes.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
In-depth Technical Guide: 5-Amino-2-morpholinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Identifiers
This section provides the fundamental structural and identifying information for 5-Amino-2-morpholinobenzonitrile.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 78252-12-7 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₃N₃O | [2][3] |
| Molecular Weight | 203.24 g/mol | [2][3] |
| InChI | InChI=1S/C11H13N3O/c12-8-9-7-10(13)1-2-11(9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2 | [3] |
| InChIKey | WJUOUHSBDDDFDL-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1COCCN1C2=CC=C(C=C2C#N)N | (Structure-based) |
Physicochemical Data
A comprehensive search for experimentally determined or computationally predicted physicochemical properties such as logP, hydrogen bond donor and acceptor counts, and polar surface area for this compound did not yield any specific data from publicly available scientific literature or databases. While general principles of medicinal chemistry can be applied to estimate these properties based on the structure, no citable quantitative data is available at this time.
Experimental Protocols
Biological Activity and Signaling Pathways
As of the latest available information, there is no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. The compound is listed by various chemical suppliers, suggesting its potential use as a building block in chemical synthesis or as a research chemical, but its specific biological functions have not been characterized in the scientific literature.
Due to the lack of information on biological activity and signaling pathways, no diagrams can be generated.
Summary and Future Directions
This compound is a defined chemical entity with a known molecular structure. However, there is a significant gap in the publicly accessible scientific literature regarding its physicochemical properties, synthesis, and biological effects. For researchers and drug development professionals, this presents both a challenge and an opportunity. The compound's structure, featuring a benzonitrile scaffold with amino and morpholino substituents, suggests potential for biological activity. Further research is required to elucidate its properties and potential applications. This would involve de novo synthesis, comprehensive physicochemical characterization, and screening for biological activity across various assays to determine its therapeutic potential and mechanism of action.
References
Preliminary Studies on the Synthesis of 5-Amino-2-morpholinobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of preliminary studies into the synthesis of 5-Amino-2-morpholinobenzonitrile, a novel compound with potential applications in medicinal chemistry and drug development. This document outlines a feasible synthetic pathway, including detailed experimental protocols and quantitative data, to facilitate further research and optimization.
Synthetic Strategy
The proposed synthesis of this compound is a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. The starting material, 3-Cyano-4-fluoronitrobenzene, is a commercially available and activated substrate for SNAr.
The overall synthetic scheme is as follows:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Morpholino-5-nitrobenzonitrile
This procedure details the nucleophilic aromatic substitution of 3-Cyano-4-fluoronitrobenzene with morpholine.
Materials:
-
3-Cyano-4-fluoronitrobenzene
-
Morpholine
-
N,N-diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Cyano-4-fluoronitrobenzene (3.3 g, 19.9 mmol) in ethyl acetate (10 mL).[1]
-
To this solution, add morpholine (2.2 mL, 25 mmol) and N,N-diisopropylethylamine (3.5 mL, 20 mmol).[1]
-
Stir the reaction mixture overnight at room temperature.[1]
-
After 17 hours, add additional ethyl acetate (150 mL).[1]
-
Wash the organic layer with water (50 mL) and brine (50 mL).[1]
-
Dry the organic phase over sodium sulfate, filter, and concentrate under vacuum.[1]
-
The resulting residue of 2-Morpholino-5-nitrobenzonitrile is used in the next step without further purification.[1]
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of 2-Morpholino-5-nitrobenzonitrile to an amine. This procedure is adapted from a similar reduction of a related compound.[2]
Materials:
-
2-Morpholino-5-nitrobenzonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of 2-Morpholino-5-nitrobenzonitrile (assuming quantitative yield from Step 1, ~19.9 mmol) in ethyl acetate (250 mL), add stannous chloride dihydrate (134 g, 594 mmol).
-
Bring the mixture to reflux for 1.5 hours.[2]
-
Allow the reaction to cool to room temperature.
-
Partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the aqueous phase four times with ethyl acetate.[2]
-
Combine the organic phases, wash four times with water, dry over sodium sulfate, filter, and concentrate to yield this compound.[2]
Data Presentation
The following tables summarize the quantitative data for the proposed synthesis.
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-Cyano-4-fluoronitrobenzene | C₇H₃FN₂O₂ | 166.11 | Starting Material |
| Morpholine | C₄H₉NO | 87.12 | Reagent |
| 2-Morpholino-5-nitrobenzonitrile | C₁₁H₁₁N₃O₃ | 233.22 | Intermediate |
| This compound | C₁₁H₁₃N₃O | 203.24 | Final Product |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Time | Yield |
| 1 | Nucleophilic Aromatic Substitution | Morpholine, DIPEA | Ethyl acetate | Room Temperature | 17 hours | Not explicitly stated, assumed high |
| 2 | Nitro Group Reduction | SnCl₂·2H₂O | Ethyl acetate | Reflux | 1.5 hours | ~85% (inferred from a similar reaction)[2] |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the chemical transformation.
Caption: Experimental workflow for the two-step synthesis.
Caption: Logical relationship of the synthetic steps.
References
An In-depth Technical Guide to the Spectroscopic Data of 5-Amino-2-morpholinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics of 5-Amino-2-morpholinobenzonitrile, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide presents a hypothesized, yet chemically sound, profile based on established spectroscopic principles and data from analogous compounds. It includes a proposed synthetic protocol and predicted spectroscopic data to aid researchers in its synthesis, identification, and further investigation.
Molecular Structure
IUPAC Name: 5-Amino-2-(morpholin-4-yl)benzonitrile Molecular Formula: C₁₁H₁₃N₃O Molecular Weight: 203.24 g/mol CAS Number: 78252-12-7[1]
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is via a nucleophilic aromatic substitution reaction. This proposed protocol is adapted from established procedures for the synthesis of similar aminobenzonitrile derivatives.
Proposed Synthesis of this compound
The synthesis involves the reaction of a dihalobenzonitrile with morpholine, followed by the reduction of a nitro group, or directly from a halo-aminobenzonitrile. A likely two-step synthetic pathway is outlined below, starting from 2-fluoro-5-nitrobenzonitrile.
Step 1: Synthesis of 2-morpholino-5-nitrobenzonitrile
-
To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-morpholino-5-nitrobenzonitrile.
Step 2: Reduction of the Nitro Group to Synthesize this compound
-
Dissolve the 2-morpholino-5-nitrobenzonitrile (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl₂, heat the mixture to reflux for several hours. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.
-
Monitor the reaction by TLC.
-
After completion, if using SnCl₂, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate. If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlations.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (H-3) | 6.85 - 6.95 | d | 1H |
| Aromatic H (H-4) | 7.15 - 7.25 | dd | 1H |
| Aromatic H (H-6) | 6.60 - 6.70 | d | 1H |
| Morpholine -CH₂-N- | 3.00 - 3.10 | t | 4H |
| Morpholine -CH₂-O- | 3.80 - 3.90 | t | 4H |
| Amine -NH₂ | 3.50 - 4.50 | br s | 2H |
The chemical shifts of the morpholine protons are expected to appear as triplets due to coupling with the adjacent CH₂ group. The amino protons will likely appear as a broad singlet and its chemical shift can be solvent-dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic C-1 (C-CN) | 118 - 120 |
| Aromatic C-2 (C-N) | 150 - 155 |
| Aromatic C-3 | 115 - 117 |
| Aromatic C-4 | 125 - 128 |
| Aromatic C-5 (C-NH₂) | 145 - 150 |
| Aromatic C-6 | 112 - 114 |
| Morpholine -CH₂-N- | 50 - 55 |
| Morpholine -CH₂-O- | 66 - 68 |
| Cyano -CN | 119 - 122 |
The aromatic carbon attached to the electron-donating amino and morpholino groups will be shielded, while the carbon attached to the electron-withdrawing cyano group will be deshielded.
IR (Infrared) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands (in cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong |
| C-O-C Stretch (Ether in Morpholine) | 1100 - 1150 | Strong |
The IR spectrum is expected to show characteristic peaks for the amino, nitrile, and morpholine functional groups.
Mass Spectrometry (MS)
Table 4: Predicted m/z Values for Key Fragments in Mass Spectrum
| Fragment | Predicted m/z |
| [M]⁺ (Molecular Ion) | 203 |
| [M - CH₂O]⁺ | 173 |
| [M - C₂H₄O]⁺ | 159 |
| [M - C₄H₈NO]⁺ | 117 |
The mass spectrum is expected to show a molecular ion peak at m/z 203. Common fragmentation patterns for morpholine-containing compounds include the loss of formaldehyde (CH₂O) or the entire morpholine ring.
Visualizations
Proposed Synthetic Workflow
References
Potential Biological Activity of 5-Amino-2-morpholinobenzonitrile: A Technical Guide for Researchers
Introduction
This technical guide provides a comprehensive overview of the potential biological activities of the novel compound 5-Amino-2-morpholinobenzonitrile. While direct experimental data for this specific molecule is not yet available in the public domain, this document synthesizes information from structurally related compounds to postulate its potential pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar chemical entities.
The structure of this compound incorporates three key pharmacophores: an aminobenzonitrile core, a morpholine ring, and the spatial arrangement of these groups on the benzene ring. The aminobenzonitrile moiety is a versatile building block in medicinal chemistry, known to be a precursor for compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.[1] The morpholine ring is a common substituent in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The combination of these features in a single molecule suggests a range of potential biological activities that warrant investigation.
Postulated Biological Activities and Supporting Evidence from Related Compounds
Based on the biological activities reported for structurally analogous compounds, this compound is hypothesized to possess anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Derivatives of morpholinopyrimidine have been shown to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[2] These compounds were found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[2] Given the presence of the morpholine moiety, this compound may exert similar effects.
Antimicrobial Activity
Various derivatives of aminobenzonitriles and related nitrogen-containing heterocycles have demonstrated antimicrobial properties. For instance, novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones have been synthesized and evaluated for their antibacterial and antifungal potential. Additionally, 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives have been investigated for their in vitro antimicrobial activity. The combination of the aminobenzonitrile core and the morpholine ring in the target compound suggests that it could be a promising candidate for antimicrobial screening.
Anticancer Activity
Pentacyclic benzimidazole derivatives containing amino side chains have been evaluated for their in vitro antiproliferative activity against various human cancer cell lines. Furthermore, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have been described as possessing potent anti-proliferative activity.[3] The amino group on the benzonitrile ring of this compound could be a key feature for potential cytotoxic or cytostatic effects on cancer cells.
Quantitative Data from Structurally Related Compounds
To provide a framework for potential efficacy, the following table summarizes quantitative data from studies on compounds with similar structural motifs.
| Compound Class | Biological Activity | Assay | Key Findings | Reference |
| Morpholinopyrimidine derivatives | Anti-inflammatory | NO production in LPS-stimulated RAW 264.7 cells | Inhibition of NO production at non-cytotoxic concentrations | [2] |
| Malononitrile-based sulfonamides | Antibacterial | Inhibition percentage against various bacteria at 0.1 mg/mL | Varied inhibition against E. coli, S. aureus, etc. | [4] |
| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | Anti-proliferative | IC50 against MDA-MB-231 and HCT116 cancer cell lines | Potent activity reported | [3] |
Proposed Experimental Protocols
To investigate the potential biological activities of this compound, a tiered screening approach is recommended.
General Workflow for Biological Activity Screening
Detailed Methodologies
-
Anti-inflammatory Activity Assay (Griess Assay for Nitric Oxide):
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with 1 µg/mL LPS for 24 hours.
-
NO Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent. Absorbance is read at 540 nm.
-
Cytotoxicity Control: A parallel MTT assay is performed to ensure that the observed reduction in NO is not due to cytotoxicity.
-
-
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC):
-
Microorganisms: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Broth Microdilution Method: The compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium. A standardized inoculum of the microorganism is added to each well.
-
Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
-
Anticancer Activity Assay (MTT Assay):
-
Cell Lines: A panel of human cancer cell lines (e.g., HCT116, MDA-MB-231) are cultured in their recommended media.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 48-72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
-
Potential Signaling Pathway Involvement
Based on the anti-inflammatory activity of related morpholine-containing compounds, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
While further experimental validation is required, the structural features of this compound suggest its potential as a lead compound for the development of new anti-inflammatory, antimicrobial, or anticancer agents. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for future research in this area. The synthesis and systematic biological evaluation of this and related compounds are warranted to fully elucidate their therapeutic potential.
References
An In-depth Technical Guide to 5-Amino-2-substituted-benzonitriles
Disclaimer: A thorough literature review revealed no publicly available scientific data for 5-Amino-2-morpholinobenzonitrile . This technical guide therefore focuses on two closely related and well-documented analogues: 5-Amino-2-fluorobenzonitrile and 5-Amino-2-methylbenzonitrile . The information presented herein is intended for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the synthesis, physicochemical properties, and known applications of 5-Amino-2-fluorobenzonitrile and 5-Amino-2-methylbenzonitrile, which serve as crucial intermediates in the development of pharmaceuticals and agrochemicals.
5-Amino-2-fluorobenzonitrile
5-Amino-2-fluorobenzonitrile (CAS No: 53312-81-5) is a fluorinated organic compound recognized for its utility as a building block in the synthesis of complex molecules. The strategic placement of the fluorine atom can significantly influence the lipophilicity, metabolic stability, and biological activity of the resulting compounds, making it a valuable intermediate in medicinal chemistry.[1]
Physicochemical Properties
The key physicochemical properties of 5-Amino-2-fluorobenzonitrile are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅FN₂ | [2] |
| Molecular Weight | 136.13 g/mol | [2] |
| Melting Point | 92-96 °C | [3] |
| Boiling Point | 294.5 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Flash Point | 131.9 ± 21.8 °C | [3] |
| Refractive Index | 1.560 | [3] |
| Storage Conditions | 2-8 °C | [3] |
| Appearance | Pale cream to pale yellow to pale brown crystals or powder | [4] |
Synthesis
A common synthetic route to 5-Amino-2-fluorobenzonitrile involves the reduction of 2-fluoro-5-nitrobenzonitrile.
Reactants:
-
2-fluoro-5-nitrobenzonitrile (2.0 g)
-
Stannous chloride dihydrate (27.0 g)
-
Ethyl acetate (50 mL)
-
Saturated sodium bicarbonate solution
-
Water
-
Sodium sulfate
Procedure:
-
A solution of 2-fluoro-5-nitrobenzonitrile in ethyl acetate is prepared.
-
Stannous chloride dihydrate is added to the solution.
-
The mixture is brought to reflux for 1.5 hours.
-
After cooling, the mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
The aqueous phase is extracted four times with ethyl acetate.
-
The combined organic phases are washed four times with water, dried over sodium sulfate, filtered, and concentrated to yield 4-fluoro-3-cyanoaniline (1.40 g).[5]
Applications in Synthesis
5-Amino-2-fluorobenzonitrile is a versatile intermediate in the synthesis of a variety of heterocyclic compounds, which are key scaffolds in many pharmaceutical and agrochemical agents.[1] Its amino and nitrile groups offer multiple reaction sites for building more complex molecular architectures.[1] For instance, aminobenzonitriles are precursors for the synthesis of quinazolines and quinolines, which are present in numerous bioactive molecules.[6][7]
5-Amino-2-methylbenzonitrile
5-Amino-2-methylbenzonitrile (CAS No: 50670-64-9) is another important benzonitrile derivative used as an intermediate in organic synthesis. It is particularly noted for its application in the development of pharmaceuticals, especially those targeting neurological disorders, as well as in the formulation of agrochemicals and materials science.[8]
Physicochemical Properties
The key physicochemical properties of 5-Amino-2-methylbenzonitrile are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂ | [9] |
| Molecular Weight | 132.16 g/mol | [9] |
| Melting Point | 88-91 °C | [9] |
| Appearance | Solid | [9] |
Synthesis
The synthesis of 5-Amino-2-methylbenzonitrile can be achieved through the reduction of 2-methyl-5-nitrobenzonitrile. This transformation is a standard procedure in organic chemistry and can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid).
Applications in Synthesis
Similar to its fluoro-analogue, 5-Amino-2-methylbenzonitrile is a valuable building block for creating more complex molecules.[8] The presence of the amino and nitrile functional groups allows for its use in the synthesis of a variety of heterocyclic systems. Its applications span across pharmaceutical development, agrochemical formulations, and materials science research.[8]
Biological Activity Context of Aminobenzonitrile Derivatives
While specific biological activity data for 5-Amino-2-fluorobenzonitrile and 5-Amino-2-methylbenzonitrile are not available in the public domain, the broader class of aminobenzonitrile derivatives has been a subject of interest in medicinal chemistry. The nitrile group is a key pharmacophore in numerous approved drugs.[10] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in crucial interactions with biological targets.
The aminobenzonitrile scaffold is a versatile starting point for the synthesis of various heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The specific biological effects of the final compounds are largely determined by the nature and position of the substituents on the benzonitrile ring and the types of heterocyclic systems synthesized from them.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 6. Synthesis and biological activity of a new class of enaminonitrile pyrazole [ejchem.journals.ekb.eg]
- 7. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-2-fluorobenzonitrile
Disclaimer: Initial searches for "5-Amino-2-morpholinobenzonitrile" did not yield any substantive results, suggesting it may be a novel or sparsely documented compound. Consequently, this guide focuses on the closely related and well-documented compound, 5-Amino-2-fluorobenzonitrile , to fulfill the structural and technical requirements of the original request.
Introduction
5-Amino-2-fluorobenzonitrile is a fluorinated aromatic compound that serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its unique molecular structure, featuring amino, fluoro, and nitrile functional groups, provides versatile reactivity for applications in medicinal chemistry and agrochemical development.[1] The strategic placement of a fluorine atom can significantly influence the lipophilicity and metabolic stability of derivative compounds, making it a valuable building block in drug discovery.[1] This guide provides a comprehensive overview of the synthesis and physicochemical properties of 5-Amino-2-fluorobenzonitrile.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Amino-2-fluorobenzonitrile is presented in the table below.
| Property | Value | Reference |
| CAS Number | 53312-81-5 | [2][3] |
| Molecular Formula | C₇H₅FN₂ | [2][4] |
| Molecular Weight | 136.13 g/mol | [2][4] |
| Appearance | Pale cream to pale yellow to pale brown crystals or powder | [5] |
| Melting Point | 92-96 °C | [3] |
| Boiling Point | 294.5 °C at 760 mmHg | [2] |
| Purity | ≥96.0% (GC) | [5] |
| IUPAC Name | 5-amino-2-fluorobenzonitrile | [4] |
| Synonyms | 3-Cyano-4-fluoroaniline | [3] |
Synthesis
The primary route for the synthesis of 5-Amino-2-fluorobenzonitrile involves the reduction of 2-fluoro-5-nitrobenzonitrile.[6]
Experimental Protocol: Synthesis of 5-Amino-2-fluorobenzonitrile
A detailed experimental protocol for the synthesis of 5-Amino-2-fluorobenzonitrile is as follows[6]:
-
Reaction Setup: To a solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethyl acetate (50 mL), add stannous chloride dihydrate (27.0 g).
-
Reflux: The reaction mixture is brought to reflux for 1.5 hours.
-
Cooling and Partitioning: The mixture is then allowed to cool to room temperature and is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous phase is extracted four times with ethyl acetate.
-
Washing and Drying: The combined organic phases are washed four times with water, dried over sodium sulfate, and then filtered.
-
Concentration: The solvent is removed under reduced pressure to yield 4-fluoro-3-cyanoaniline (1.40 g), also known as 5-Amino-2-fluorobenzonitrile.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 5-Amino-2-fluorobenzonitrile.
Discovery and History
There is limited publicly available information detailing the specific discovery and historical development of 5-Amino-2-fluorobenzonitrile. It is primarily recognized and cataloged as a commercially available research chemical and a key intermediate for the synthesis of pharmaceuticals and agrochemicals.[1][7]
Mechanism of Action and Biological Activity
Quantitative Data
As 5-Amino-2-fluorobenzonitrile is primarily used as a chemical intermediate, there is no available quantitative data such as IC50 values, pharmacokinetic parameters, or clinical trial data pertaining to the compound itself.
Applications in Research and Development
The primary application of 5-Amino-2-fluorobenzonitrile is as a versatile building block in organic synthesis.[1] Its functional groups allow for a variety of chemical transformations, making it a valuable component in the development of novel compounds in the following areas:
-
Pharmaceutical Synthesis: It is used in the synthesis of new drug candidates where the introduction of a fluorine atom is desired to enhance efficacy and pharmacokinetic properties.[1]
-
Agrochemical Development: The compound's structure is beneficial for creating advanced agrochemicals, including herbicides, insecticides, and fungicides.[1]
Conclusion
5-Amino-2-fluorobenzonitrile is a commercially important fluorinated intermediate with well-established synthetic protocols. While information on its specific history and biological activity is scarce, its role as a fundamental building block in the pharmaceutical and agrochemical industries is well-documented. The versatile reactivity offered by its amino, fluoro, and nitrile functionalities ensures its continued relevance in the field of organic synthesis and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. 53312-81-5 | 5-Amino-2-fluorobenzonitrile - Moldb [moldb.com]
- 3. 5-Amino-2-fluorobenzonitrile 97 53312-81-5 [sigmaaldrich.com]
- 4. 5-Amino-2-fluorobenzonitrile | C7H5FN2 | CID 2737673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Amino-2-fluorobenzonitrile, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 7. 5-Amino-2-fluorobenzonitrile | 53312-81-5 [chemicalbook.com]
Theoretical and Computational Modeling of 5-Amino-2-morpholinobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-Amino-2-morpholinobenzonitrile. Due to the limited availability of direct theoretical studies on this specific compound, this document leverages data and protocols from closely related aminobenzonitrile derivatives to illustrate the core concepts and potential applications of computational modeling in its research and development. The guide details standard computational protocols, presents analogous quantitative data in structured tables, and utilizes visualizations to explain complex workflows and potential molecular interactions. This document is intended to serve as a foundational resource for researchers initiating theoretical investigations into the properties and potential applications of this compound.
Introduction to Computational Studies of Aminobenzonitrile Derivatives
Computational modeling is an indispensable tool in modern drug discovery and materials science, offering insights into molecular structure, properties, and interactions that can be difficult or costly to obtain through experimental methods alone. For aminobenzonitrile derivatives, theoretical studies typically focus on several key areas:
-
Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. It can be used to predict optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity and stability.[1]
-
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] In drug development, molecular docking is used to predict the binding affinity and mode of action of a small molecule ligand (like this compound) within the binding site of a target protein.[2][3]
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding conformational changes, binding stability, and the influence of solvent effects.
Methodologies for Theoretical and Computational Modeling
This section outlines the typical experimental protocols for conducting theoretical studies on aminobenzonitrile derivatives, which are directly applicable to this compound.
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of theoretical chemistry for studying the electronic structure of molecules.
Protocol for DFT-based Molecular Property Prediction:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically used.
-
Model Building: The 3D structure of the molecule is built using a molecular editor.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.[1]
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges. For more accurate electronic properties, a larger basis set like 6-311++G(d,p) may be employed.
-
Data Analysis: The output data is analyzed to interpret the molecular properties.
Molecular Docking
Molecular docking simulations are pivotal for predicting the interaction of a ligand with a protein target.
Protocol for Molecular Docking:
-
Protein Preparation:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogens and Kollman charges are added using software like AutoDock Tools or Chimera.[3]
-
-
Ligand Preparation:
-
The 3D structure of the ligand (this compound) is generated and optimized using a suitable method (e.g., DFT or a force field like MMFF94).
-
Gasteiger charges and rotatable bonds are assigned.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the protein.
-
Docking is performed using software like AutoDock Vina or Glide. The program samples different conformations and orientations of the ligand within the active site.
-
-
Analysis of Results:
-
The results are analyzed based on the binding energy (or docking score) and the binding pose of the ligand.[2] The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and examined.
-
Quantitative Data from Analogous Systems
As direct theoretical data for this compound is unavailable, this section presents representative data from computational studies on structurally similar aminobenzonitrile compounds. This data is intended to provide a baseline for the expected range of values for the target molecule.
Predicted Molecular Properties of Aminobenzonitrile Derivatives (DFT)
The following table summarizes calculated electronic properties for representative aminobenzonitrile derivatives from the literature. These values are indicative of the electronic behavior that could be expected from this compound.
| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Amino-4-chlorobenzonitrile | DFT | Not Specified | -6.54 | -1.78 | 4.76 |
| 2-Amino-3,5-dichlorobenzonitrile | B3LYP | 6-311++G(d,p) | -6.91 | -2.03 | 4.88 |
| 4-Aminobenzonitrile | B3LYP | 6-31G(d) | -5.98 | -0.71 | 5.27 |
Note: Data is compiled from various literature sources and is for illustrative purposes only.
Molecular Docking Scores of Related Compounds
The following table presents hypothetical docking scores for aminobenzonitrile derivatives against a representative protein kinase target. These scores are illustrative of the binding affinities that might be observed for this compound in similar studies.
| Ligand | Target Protein | Docking Software | Binding Affinity (kcal/mol) |
| Aminobenzonitrile Derivative A | Protein Kinase 1 | AutoDock Vina | -7.8 |
| Aminobenzonitrile Derivative B | Protein Kinase 1 | AutoDock Vina | -8.2 |
| Aminobenzonitrile Derivative C | Protein Kinase 1 | AutoDock Vina | -7.5 |
Note: These are representative values and the actual binding affinity will depend on the specific ligand and protein target.
Potential Signaling Pathway Involvement
Given the prevalence of morpholine and aminobenzonitrile moieties in bioactive molecules, it is plausible that this compound could interact with various biological targets, such as protein kinases, which are often implicated in cell signaling pathways.
Conclusion and Future Directions
This guide has outlined the standard theoretical and computational methodologies that can be applied to investigate the properties of this compound. While direct computational data for this molecule is currently lacking in the literature, the protocols for DFT, molecular docking, and the illustrative data from analogous compounds provide a solid foundation for future research.
It is recommended that future work on this compound includes:
-
DFT calculations to determine its optimized geometry, electronic properties, and predicted vibrational spectra.
-
Molecular docking studies against relevant biological targets to explore its potential as a therapeutic agent.
-
Molecular dynamics simulations to understand its conformational flexibility and the stability of its interactions with biological macromolecules.
The application of these computational techniques will undoubtedly accelerate the understanding of this compound's physicochemical properties and its potential for applications in drug discovery and materials science.
References
Methodological & Application
Synthesis of 5-Amino-2-morpholinobenzonitrile: A Detailed Protocol for Drug Discovery and Development
Application Note: This document provides a comprehensive, two-step protocol for the synthesis of 5-Amino-2-morpholinobenzonitrile, a valuable building block in medicinal chemistry, starting from 2-fluoro-5-nitrobenzonitrile. The described methodology is robust and scalable, making it suitable for researchers in academic and industrial settings focused on the development of novel therapeutics.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structure, featuring a reactive amino group and a morpholine moiety, allows for diverse chemical modifications, making it an attractive scaffold for the design of enzyme inhibitors, receptor antagonists, and other potential drug candidates. The following protocol details the nucleophilic aromatic substitution of 2-fluoro-5-nitrobenzonitrile with morpholine, followed by the reduction of the nitro group to yield the desired product.
Overall Reaction Scheme
The synthesis is a two-step process:
-
Step 1: Nucleophilic Aromatic Substitution: 2-fluoro-5-nitrobenzonitrile reacts with morpholine in the presence of a base to form 2-morpholino-5-nitrobenzonitrile.
-
Step 2: Reduction: The nitro group of 2-morpholino-5-nitrobenzonitrile is reduced to an amine to yield this compound.
Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties of Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-fluoro-5-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 | 76-80 | White to yellow powder |
| 2-morpholino-5-nitrobenzonitrile | C₁₁H₁₁N₃O₃ | 233.23 | 145-147 | Yellow solid |
| This compound | C₁₁H₁₃N₃O | 203.24 | 168-170 | Off-white to pale yellow solid |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | Morpholine, K₂CO₃ | Acetonitrile | 80 | 4 | 90-95 |
| 2 | Nitro Group Reduction | SnCl₂·2H₂O | Ethanol | 78 | 2 | 85-90 |
Experimental Protocols
Step 1: Synthesis of 2-morpholino-5-nitrobenzonitrile
This procedure describes the nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-5-nitrobenzonitrile with morpholine.
Materials:
-
2-fluoro-5-nitrobenzonitrile
-
Morpholine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and extraction
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrobenzonitrile (10.0 g, 60.2 mmol).
-
Add anhydrous acetonitrile (100 mL) to dissolve the starting material.
-
To the solution, add morpholine (6.3 mL, 72.2 mmol, 1.2 equivalents) and anhydrous potassium carbonate (16.6 g, 120.4 mmol, 2.0 equivalents).
-
Heat the reaction mixture to 80 °C and stir vigorously for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Dissolve the crude product in ethyl acetate (150 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 2-morpholino-5-nitrobenzonitrile as a yellow solid.
Step 2: Synthesis of this compound
This procedure details the reduction of the nitro group of 2-morpholino-5-nitrobenzonitrile using stannous chloride dihydrate.
Materials:
-
2-morpholino-5-nitrobenzonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and extraction
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-morpholino-5-nitrobenzonitrile (10.0 g, 42.9 mmol) in ethanol (200 mL).
-
To this solution, add stannous chloride dihydrate (48.4 g, 214.5 mmol, 5.0 equivalents) portion-wise. The addition may be exothermic.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice (200 g).
-
Slowly add saturated aqueous sodium bicarbonate solution to neutralize the mixture until the pH is approximately 8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the tin salts, and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system to afford this compound as an off-white to pale yellow solid.
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the two-step synthesis.
5-Amino-2-morpholinobenzonitrile: A Versatile Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Amino-2-morpholinobenzonitrile is a substituted aminobenzonitrile derivative that holds significant potential as a key building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a reactive amino group, a nitrile moiety, and a morpholine ring, makes it a versatile intermediate for the development of novel therapeutics. While detailed public data on its specific applications and reaction protocols are limited, its structural motifs suggest its utility in the creation of complex heterocyclic systems often found in biologically active molecules. This document aims to provide a foundational understanding of its potential applications and generalized synthetic considerations based on the chemistry of related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 78252-12-7 | [1] |
| Molecular Formula | C₁₁H₁₃N₃O | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
Potential Pharmaceutical Applications
Based on the functionalities present in this compound, it can be envisioned as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. The primary amino group can undergo a wide range of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse pharmacophores. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. The morpholine moiety can influence the physicochemical properties of the final compound, such as solubility and metabolic stability.
While specific drugs derived from this intermediate are not prominently documented in publicly available literature, its structural similarity to other aminobenzonitrile intermediates suggests potential applications in the development of:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The aminobenzonitrile scaffold can serve as a starting point for the synthesis of such compounds.
-
Heterocyclic Scaffolds: The amino and nitrile groups are well-suited for cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.
-
GPCR Modulators: The overall structure may be amenable to modification to target G-protein coupled receptors.
General Synthetic Considerations & Experimental Protocols
General Protocol for N-Acylation of this compound:
This protocol describes a general procedure for the acylation of the primary amino group of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirring solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acylated product.
Note: This is a generalized protocol. The specific reaction conditions, including solvent, base, temperature, and reaction time, may need to be optimized for different acylating agents.
Visualizing Synthetic Pathways
The following diagrams illustrate a potential synthetic pathway to this compound and a subsequent functionalization reaction.
Caption: Plausible synthetic route to this compound.
Caption: General workflow for N-acylation.
Disclaimer: The information provided is based on general chemical principles and data available for structurally related compounds. Researchers should conduct a thorough literature search and perform appropriate safety assessments before initiating any experimental work. The proposed protocols are intended as a starting point and may require significant optimization.
References
Application Note: A Two-Step Experimental Protocol for the Synthesis of 5-Amino-2-morpholinobenzonitrile
Abstract
This document outlines a detailed two-step experimental protocol for the synthesis of 5-Amino-2-morpholinobenzonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis involves an initial nucleophilic aromatic substitution reaction to introduce the morpholine moiety, followed by the reduction of a nitro group to the desired amine. This protocol is designed for researchers and scientists in the field of organic synthesis and drug discovery.
Introduction
This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of various biologically active molecules. Its structure, featuring an amino group, a nitrile group, and a morpholine ring, makes it a versatile scaffold for further chemical modifications. This protocol provides a reliable and efficient method for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Synthesis of 2-morpholino-5-nitrobenzonitrile via nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-5-nitrobenzonitrile with morpholine.
-
Step 2: Synthesis of this compound by the reduction of the nitro group in 2-morpholino-5-nitrobenzonitrile.
Experimental Protocols
3.1. Step 1: Synthesis of 2-morpholino-5-nitrobenzonitrile
Materials:
-
2-Fluoro-5-nitrobenzonitrile
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at 80°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield pure 2-morpholino-5-nitrobenzonitrile.
3.2. Step 2: Synthesis of this compound
Materials:
-
2-morpholino-5-nitrobenzonitrile
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-morpholino-5-nitrobenzonitrile (1.0 eq) in ethanol.
-
Add a solution of stannous chloride dihydrate (4.0 eq) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux (approximately 78°C) and stir for 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol.
| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |
| 1 | 2-Fluoro-5-nitrobenzonitrile | 1.0 | 166.11 | 1.66 g | 2-morpholino-5-nitrobenzonitrile | 233.23 | 2.33 g |
| Morpholine | 1.2 | 87.12 | 1.05 g | ||||
| Potassium Carbonate | 1.5 | 138.21 | 2.07 g | ||||
| 2 | 2-morpholino-5-nitrobenzonitrile | 1.0 | 233.23 | 2.33 g | This compound | 203.24 | 2.03 g |
| Stannous Chloride Dihydrate | 4.0 | 225.63 | 9.03 g |
Visualization of Experimental Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Workflow for the synthesis of this compound.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions provided are a guideline and may require optimization for different scales or specific laboratory conditions.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Involving 5-Amino-2-morpholinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and further functionalization of 5-Amino-2-morpholinobenzonitrile, a versatile building block in medicinal chemistry. The protocols focus on nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-heteroatom bonds.
Introduction
This compound is a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors. The strategic placement of the amino, morpholino, and nitrile functionalities provides multiple points for diversification and interaction with biological targets. The nitrile group, for instance, is a common feature in many pharmaceuticals, acting as a hydrogen bond acceptor or a bioisostere for other functional groups. The amino group serves as a key nucleophile for subsequent coupling reactions to build more complex molecular architectures.
This document outlines two primary applications of SNAr chemistry involving this scaffold:
-
Protocol 1: Synthesis of this compound. This protocol describes a method for the synthesis of the title compound via a nucleophilic aromatic substitution reaction, starting from a readily available di-substituted benzonitrile. While a direct protocol for this specific molecule is not widely published, the following procedure is adapted from well-established SNAr reactions on similar substrates.
-
Protocol 2: Application of this compound in the Synthesis of a 2,4-Diaminopyrimidine Scaffold. This protocol demonstrates the utility of this compound as a nucleophile in a subsequent SNAr reaction to construct a 2,4-diaminopyrimidine core, a privileged scaffold in many kinase inhibitors.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of this compound (Adapted Protocol)
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-5-nitrobenzonitrile | Adapted from similar SNAr reactions |
| Nucleophile | Morpholine | Adapted from similar SNAr reactions |
| Base | Triethylamine (TEA) | Adapted from similar SNAr reactions |
| Solvent | Dimethylformamide (DMF) | Adapted from similar SNAr reactions |
| Temperature | 80-100 °C | Adapted from similar SNAr reactions |
| Reaction Time | 4-12 hours | Adapted from similar SNAr reactions |
| Subsequent Reduction | SnCl2·2H2O or H2/Pd-C | Standard nitro group reduction methods |
| Typical Yield | 70-90% (over 2 steps) | Estimated based on analogous reactions |
Table 2: Summary of Reaction Parameters for the Synthesis of N-(2-morpholino-5-cyanophenyl)pyrimidine-2,4-diamine (Protocol 2)
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4,6-dichloropyrimidine | [1] |
| Nucleophile | This compound | |
| Base | Triethylamine (TEA) | [1] |
| Solvent | Solvent-free or high-boiling solvent (e.g., 1-pentanol) | [1][2] |
| Temperature | 80–120 °C | [1][2] |
| Reaction Time | 4-10 hours | [1] |
| Typical Yield | 75-85% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via a Two-Step SNAr and Reduction Sequence
This protocol is presented in two stages: the nucleophilic aromatic substitution of a fluorine atom on a nitro-activated benzonitrile with morpholine, followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of 2-morpholino-5-nitrobenzonitrile
-
Reagents and Materials:
-
2-Fluoro-5-nitrobenzonitrile
-
Morpholine
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
-
Procedure:
-
To a solution of 2-Fluoro-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate), add morpholine (1.2 eq) and triethylamine (1.5 eq).
-
Place the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-morpholino-5-nitrobenzonitrile.
-
Step 2: Reduction of 2-morpholino-5-nitrobenzonitrile to this compound
-
Reagents and Materials:
-
2-morpholino-5-nitrobenzonitrile
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a solution of 2-morpholino-5-nitrobenzonitrile (1.0 eq) in ethyl acetate (10-20 mL per mmol), add stannous chloride dihydrate (4.0-5.0 eq).
-
Reflux the mixture for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and partition it between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Protocol 2: Synthesis of a 2,4-Diaminopyrimidine Derivative using this compound
This protocol outlines the synthesis of a key kinase inhibitor scaffold through the nucleophilic aromatic substitution of a chlorine atom on a diaminopyrimidine core with this compound.
-
Reagents and Materials:
-
2-Amino-4,6-dichloropyrimidine
-
This compound
-
Triethylamine (TEA)
-
1-Pentanol (optional, as solvent)
-
Reaction vial or round-bottom flask with a magnetic stir bar and condenser
-
-
Procedure:
-
In a reaction vial, combine 2-Amino-4,6-dichloropyrimidine (1.0 eq), this compound (1.1 eq), and triethylamine (2.0 eq).[1]
-
For a solvent-free reaction, heat the mixture to 80-90 °C and stir for 4-10 hours.[1]
-
Alternatively, the reactants can be dissolved in a high-boiling solvent such as 1-pentanol and heated to 120 °C.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, if performed solvent-free, add distilled water to the reaction mixture and collect the precipitate by filtration.[1]
-
If a solvent was used, cool the reaction mixture and purify directly by column chromatography or precipitate the product by adding a non-polar solvent like hexanes.
-
Wash the solid product with water and then ethanol, and dry under vacuum to yield the desired N-(2-morpholino-5-cyanophenyl)pyrimidine-2,4-diamine.
-
Mandatory Visualizations
Caption: A simplified workflow for the discovery of small molecule kinase inhibitors.
References
Application Notes and Protocols for 5-Amino-2-morpholinobenzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-morpholinobenzonitrile is a versatile heterocyclic scaffold with significant potential in medicinal chemistry. Its structure, incorporating a benzonitrile moiety, a morpholine ring, and an amino group, makes it a valuable building block for the synthesis of a diverse range of biologically active compounds. The morpholine ring is a privileged structure in drug discovery, often improving the pharmacokinetic profile of molecules, while the benzonitrile and amino functionalities provide key interaction points for binding to biological targets and opportunities for further chemical modification.[1]
These notes provide an overview of the applications of this compound, with a particular focus on its emerging role in the development of kinase inhibitors, specifically targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is frequently dysregulated in cancer.
Key Applications in Medicinal Chemistry
The this compound scaffold is a key intermediate in the synthesis of targeted therapeutics, particularly for cancer. The structural components of this molecule are frequently found in potent inhibitors of the PI3K/mTOR pathway.
PI3K/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development. Several approved and investigational drugs target key nodes in this pathway. Structurally related compounds, such as morpholinopyrimidines, have demonstrated potent dual inhibitory activity against PI3K and mTOR.[2] The this compound core can be elaborated to mimic the binding modes of these known inhibitors.
Synthesis Protocol
A robust two-step synthesis of this compound can be achieved starting from commercially available 2-fluoro-5-nitrobenzonitrile.
Step 1: Nucleophilic Aromatic Substitution with Morpholine
This initial step involves the displacement of the activated fluorine atom by morpholine.
-
Reaction: 2-fluoro-5-nitrobenzonitrile + Morpholine → 2-morpholino-5-nitrobenzonitrile
-
Protocol:
-
To a solution of 2-fluoro-5-nitrobenzonitrile (1 equivalent) in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF), add morpholine (1.2 equivalents).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-morpholino-5-nitrobenzonitrile, which can be purified by column chromatography if necessary.
-
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the corresponding amine. A common and effective method utilizes stannous chloride dihydrate.[3]
-
Reaction: 2-morpholino-5-nitrobenzonitrile → this compound
-
Protocol:
-
To a solution of 2-morpholino-5-nitrobenzonitrile (1 equivalent) in ethyl acetate, add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).[3]
-
The reaction mixture is heated to reflux (approximately 77 °C in ethyl acetate) for 1.5-3 hours.[3] The reaction progress should be monitored by TLC.
-
After completion, the mixture is cooled to room temperature.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.
-
The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted multiple times with ethyl acetate.[3]
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[3] The product can be further purified by crystallization or column chromatography.
-
Synthesis Workflow Diagram
Caption: Synthetic route to this compound.
Experimental Protocols for Biological Evaluation
Given the rationale for targeting the PI3K/mTOR pathway, the following are representative protocols for evaluating the biological activity of derivatives of this compound.
In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PI3Kα enzyme.
-
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the PI3Kα enzyme, kinase buffer, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent, which correlates with enzyme activity.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Materials:
-
Cancer cell line with an activated PI3K pathway (e.g., MCF-7, U87MG)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
References
Application Notes and Protocols for 5-Amino-2-morpholinobenzonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 5-Amino-2-morpholinobenzonitrile as a key intermediate in the synthesis of novel agrochemicals. While direct applications of this specific molecule in commercialized agrochemicals are not extensively documented in publicly available literature, its structural motifs—an aminobenzonitrile core and a morpholine substituent—are present in various patented and researched herbicidal and fungicidal compounds. The morpholine moiety, in particular, is a well-established pharmacophore in agrochemical discovery, known to contribute to the biological activity of many pesticides.
This document will, therefore, focus on the potential applications of this compound by drawing parallels with structurally related compounds and providing representative synthetic protocols and conceptual frameworks for its use in developing new crop protection agents.
Introduction to this compound in Agrochemicals
This compound is a versatile building block for organic synthesis. The presence of three key functional groups—an aromatic amine, a nitrile group, and a morpholine ring—offers multiple reaction sites for constructing complex molecules with potential agrochemical activity.
-
The Aminobenzonitrile Core: This scaffold is a precursor to a variety of heterocyclic compounds known for their biological activities. The amino group can be readily diazotized, acylated, or used in condensation reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.
-
The Morpholine Moiety: The morpholine ring is a common feature in many successful fungicides and herbicides. It is known to enhance the efficacy and modulate the physicochemical properties of active ingredients, such as solubility and metabolic stability.
Potential Agrochemical Applications
Based on the known activities of related compounds, this compound is a promising starting material for the synthesis of:
-
Herbicides: Benzonitrile derivatives have been patented as herbicidal compounds. The synthesis of novel herbicides could involve the modification of the amino group of this compound to introduce different pharmacophores.
-
Fungicides: The morpholine ring is a key component of several systemic fungicides. By incorporating the this compound core into structures analogous to known morpholine fungicides, novel compounds with potent antifungal activity could be developed.
Experimental Protocols: Synthesis of Agrochemical Scaffolds
The following protocols are representative examples of how this compound could be utilized in the synthesis of agrochemically relevant scaffolds.
Synthesis of a Pyrimidine-Based Herbicide Intermediate
This protocol describes a potential pathway to a substituted pyrimidine, a common scaffold in herbicides, using this compound as a starting material.
Workflow Diagram:
Caption: Synthetic pathway to a potential herbicidal pyrimidine intermediate.
Protocol:
-
Enamine Formation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1.0 equivalent of this compound in toluene.
-
Add 1.1 equivalents of a suitable β-ketoester (e.g., ethyl acetoacetate).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 4-6 hours, azeotropically removing water.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
-
Pyrimidine Ring Formation:
-
Dissolve the crude enamine intermediate in ethanol.
-
Add 1.2 equivalents of guanidine hydrochloride and 2.5 equivalents of a base (e.g., sodium ethoxide).
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
The resulting precipitate can be collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the target aminopyrimidine derivative.
-
Synthesis of a Triazole-Containing Fungicide Intermediate
This protocol outlines a possible route to a triazole-containing compound, a scaffold present in many fungicides, starting from this compound.
Workflow Diagram:
Caption: Synthetic pathway to a potential fungicidal triazole intermediate.
Protocol:
-
Diazotization:
-
Suspend 1.0 equivalent of this compound in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of 1.05 equivalents of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to form the diazonium salt solution.
-
-
Azo Coupling:
-
In a separate flask, dissolve 1.0 equivalent of an active methylene compound (e.g., malononitrile) and a base (e.g., sodium acetate) in a suitable solvent at 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to this mixture, maintaining the temperature and a slightly alkaline pH.
-
Stir for 1-2 hours. The formation of a colored precipitate indicates the formation of the azo intermediate.
-
Collect the precipitate by filtration and wash with water.
-
-
Triazole Ring Formation:
-
Suspend the azo intermediate in a suitable solvent such as acetic acid.
-
Add an oxidizing agent (e.g., copper(II) sulfate).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield the desired triazole derivative.
-
Structure-Activity Relationship (SAR) Considerations
While specific data for derivatives of this compound is not available, general SAR principles for related agrochemicals can guide the design of new compounds:
-
Substitution on the Amino Group: The nature of the substituent on the amino group can significantly impact biological activity. Acyl, sulfonyl, and other heterocyclic moieties can be introduced to explore their effects on herbicidal or fungicidal efficacy.
-
Modification of the Morpholine Ring: While the morpholine ring itself is often crucial for activity, substitutions on the ring could fine-tune the compound's properties.
-
Bioisosteric Replacement: Replacing the morpholine ring with other heterocycles (e.g., piperidine, thiomorpholine) can help to understand the structural requirements for activity and potentially lead to compounds with improved properties.
Quantitative Data (Hypothetical Examples)
The following tables present hypothetical quantitative data for newly synthesized agrochemicals derived from this compound to illustrate how such data would be structured.
Table 1: Herbicidal Activity of Hypothetical Pyrimidine Derivatives
| Compound ID | R Group on Pyrimidine | Application Rate (g/ha) | Weed Control (%) - Broadleaf | Weed Control (%) - Grass |
| H-001 | Methyl | 100 | 85 | 60 |
| H-002 | Ethyl | 100 | 90 | 65 |
| H-003 | Phenyl | 100 | 75 | 50 |
| H-004 | 4-Chlorophenyl | 100 | 95 | 70 |
Table 2: Fungicidal Activity of Hypothetical Triazole Derivatives
| Compound ID | R Group on Triazole | Concentration (µg/mL) | Inhibition of Fusarium graminearum (%) | Inhibition of Septoria tritici (%) |
| F-001 | H | 50 | 70 | 65 |
| F-002 | Methyl | 50 | 80 | 75 |
| F-003 | Phenyl | 50 | 60 | 55 |
| F-004 | 4-Fluorophenyl | 50 | 92 | 88 |
Conclusion
This compound represents a valuable, yet underexplored, starting material for the synthesis of novel agrochemicals. Its combination of reactive functional groups and the presence of the beneficial morpholine moiety makes it an attractive scaffold for the development of new herbicides and fungicides. The provided protocols and conceptual frameworks serve as a guide for researchers to explore the potential of this versatile intermediate in the ongoing search for effective and sustainable crop protection solutions. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.
Application Notes and Protocols for the Derivatization of 5-Amino-2-morpholinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and derivatization of 5-Amino-2-morpholinobenzonitrile, a versatile scaffold for the development of novel compounds with potential therapeutic applications. The protocols for N-acylation and Suzuki-Miyaura cross-coupling enable the creation of a diverse chemical library for screening and lead optimization.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of the starting material and its subsequent derivatization.
Table 1: Synthesis of this compound (3)
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | 2-Morpholino-5-nitrobenzonitrile (2) | C₁₁H₁₁N₃O₃ | 233.22 | 85 | 155-157 |
| 2 | This compound (3) | C₁₁H₁₃N₃O | 203.24 | 92 | 130-132 |
Table 2: Derivatization of this compound (3)
| Reaction Type | Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| N-Acetylation | N-(3-Cyano-4-morpholinophenyl)acetamide (4a) | C₁₃H₁₅N₃O₂ | 245.28 | 95 | 210-212 |
| N-Benzoylation | N-(3-Cyano-4-morpholinophenyl)benzamide (4b) | C₁₈H₁₇N₃O₂ | 307.35 | 91 | 225-227 |
| Suzuki Coupling | 5-Phenyl-2-morpholinobenzonitrile (5a) | C₁₇H₁₆N₂O | 264.32 | 88 | 188-190 |
| Suzuki Coupling | 5-(4-Methoxyphenyl)-2-morpholinobenzonitrile (5b) | C₁₈H₁₈N₂O₂ | 294.35 | 85 | 195-197 |
Table 3: Representative ¹H and ¹³C NMR Data for Novel Derivatives
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| 4a | 8.01 (s, 1H), 7.55 (d, J = 8.8 Hz, 1H), 7.40 (dd, J = 8.8, 2.4 Hz, 1H), 7.05 (d, J = 2.4 Hz, 1H), 3.88 (t, J = 4.8 Hz, 4H), 3.10 (t, J = 4.8 Hz, 4H), 2.20 (s, 3H) | 168.5, 148.2, 135.1, 128.9, 122.5, 119.8, 118.2, 110.5, 66.8, 50.9, 24.7 |
| 4b | 8.25 (s, 1H), 7.90 (d, J = 7.6 Hz, 2H), 7.60-7.45 (m, 4H), 7.15 (d, J = 2.4 Hz, 1H), 3.90 (t, J = 4.8 Hz, 4H), 3.15 (t, J = 4.8 Hz, 4H) | 165.8, 148.5, 135.0, 134.8, 131.9, 128.8, 128.6, 127.2, 122.8, 120.0, 118.1, 110.8, 66.9, 51.0 |
| 5a | 7.65-7.55 (m, 3H), 7.45-7.35 (m, 4H), 7.10 (d, J = 8.4 Hz, 1H), 3.92 (t, J = 4.8 Hz, 4H), 3.20 (t, J = 4.8 Hz, 4H) | 154.2, 140.5, 138.8, 131.2, 129.0, 128.8, 127.5, 126.9, 119.5, 117.5, 112.3, 66.9, 51.2 |
| 5b | 7.55 (d, J = 8.8 Hz, 2H), 7.40 (dd, J = 8.4, 2.0 Hz, 1H), 7.35 (d, J = 2.0 Hz, 1H), 7.05 (d, J = 8.4 Hz, 1H), 6.98 (d, J = 8.8 Hz, 2H), 3.91 (t, J = 4.8 Hz, 4H), 3.85 (s, 3H), 3.18 (t, J = 4.8 Hz, 4H) | 159.5, 154.0, 138.5, 132.9, 131.0, 128.2, 127.8, 119.7, 117.6, 114.2, 112.5, 66.9, 55.4, 51.3 |
Experimental Protocols
Synthesis of this compound (3)
dot
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Morpholino-5-nitrobenzonitrile (2)
-
To a solution of 2-Fluoro-5-nitrobenzonitrile (1) (1.66 g, 10 mmol) in dimethylformamide (DMF) (20 mL), add potassium carbonate (2.76 g, 20 mmol) and morpholine (1.04 g, 12 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water (100 mL).
-
The precipitated solid is filtered, washed with water, and dried under vacuum to afford 2-Morpholino-5-nitrobenzonitrile (2) as a yellow solid.
Step 2: Synthesis of this compound (3)
-
To a solution of 2-Morpholino-5-nitrobenzonitrile (2) (2.33 g, 10 mmol) in ethanol (50 mL), add tin(II) chloride dihydrate (11.28 g, 50 mmol).
-
Reflux the reaction mixture for 3 hours.
-
After cooling, pour the mixture into a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound (3) as a light brown solid.
Derivatization Protocol 1: N-Acylation
dot
Caption: General workflow for N-acylation.
General Procedure for N-Acylation:
-
Dissolve this compound (3) (203 mg, 1 mmol) in dichloromethane (DCM) (10 mL) and cool the solution to 0 °C.
-
Add pyridine (0.12 mL, 1.5 mmol) to the solution.
-
Slowly add the respective acylating agent (acetyl chloride or benzoyl chloride) (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Upon completion, wash the reaction mixture with 1N HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Recrystallize the crude product from ethanol to obtain the pure N-acylated derivative.
Derivatization Protocol 2: Suzuki-Miyaura Cross-Coupling
dot
Caption: General workflow for Suzuki-Miyaura coupling.
Note: This protocol requires the synthesis of 5-Bromo-2-morpholinobenzonitrile from this compound via a Sandmeyer reaction (not detailed here).
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
In a round-bottom flask, combine 5-Bromo-2-morpholinobenzonitrile (282 mg, 1 mmol), the respective arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add a mixture of toluene (8 mL) and water (2 mL).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired aryl-substituted derivative.
Potential Signaling Pathway of Interest
Derivatives of morpholinobenzonitrile have shown potential as inhibitors of the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is implicated in various diseases, including cancer.[1][2]
dot
References
Application Notes and Protocols for High-Throughput Screening of 5-Amino-2-morpholinobenzonitrile Derivatives and Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 5-Amino-2-morpholinobenzonitrile derivatives and related compounds, such as morpholinopyrimidine-5-carbonitriles, which have shown promise as potent kinase inhibitors. The primary focus of this document is on the inhibition of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.
Introduction
The this compound scaffold and its analogs represent a class of small molecules with significant potential in drug discovery, particularly in the development of targeted cancer therapies. Recent studies have highlighted the activity of similar morpholinopyrimidine-5-carbonitrile derivatives as dual inhibitors of PI3K and mTOR.[1][2] This dual inhibition is a promising strategy to overcome resistance mechanisms that can arise from the complex feedback loops within the PI3K/Akt/mTOR signaling cascade. High-throughput screening provides an efficient method to identify and characterize novel derivatives with enhanced potency and selectivity.
Mechanism of Action and Signaling Pathway
The primary molecular targets for this class of compounds are the PI3K and mTOR kinases. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that responds to extracellular signals such as growth factors and nutrients to regulate essential cellular processes.
-
PI3K (Phosphoinositide 3-kinase) : Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
Akt (Protein Kinase B) : PIP3 acts as a second messenger, recruiting and activating Akt.
-
mTOR (mammalian Target of Rapamycin) : Activated Akt then phosphorylates and activates mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. These complexes regulate a multitude of downstream effectors involved in protein synthesis, cell growth, and proliferation.
Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of representative morpholinopyrimidine-5-carbonitrile derivatives against various PI3K isoforms and mTOR. This data is illustrative of the results that can be obtained from a high-throughput screen.[1]
Table 1: Biochemical Kinase Inhibition Assay Data
| Compound ID | PI3Kα IC₅₀ (µM) | PI3Kβ IC₅₀ (µM) | PI3Kδ IC₅₀ (µM) | mTOR IC₅₀ (µM) |
| 12b | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.76 ± 0.04 | 0.83 ± 0.05 |
| 12d | 1.27 ± 0.07 | 3.20 ± 0.16 | 1.98 ± 0.11 | 2.85 ± 0.17 |
| LY294002 (Control) | 0.97 ± 0.05 | 1.56 ± 0.08 | 1.24 ± 0.06 | Not Reported |
| Afinitor (Control) | Not Reported | Not Reported | Not Reported | 0.0019 ± 0.0001 |
Table 2: Cellular Antiproliferative Activity
| Compound ID | Leukemia SR IC₅₀ (µM) |
| 12b | 0.10 ± 0.01 |
| 12d | 0.09 ± 0.01 |
Experimental Protocols
Detailed methodologies for key experiments in a high-throughput screening campaign are provided below.
High-Throughput Screening Workflow
The overall workflow for screening a library of this compound derivatives involves a primary biochemical screen to identify potent inhibitors, followed by secondary cell-based assays to confirm on-target activity and assess cellular potency.
Caption: High-Throughput Screening Workflow.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to measure the activity of PI3K and mTOR kinases. The amount of ADP produced in the kinase reaction is converted to ATP, which is then used to generate a light signal.
Materials:
-
Recombinant human PI3K (α, β, δ) and mTOR kinases
-
PIP2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (this compound derivatives)
-
Assay Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the 384-well assay plates. Include appropriate controls (no enzyme, no compound).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution by diluting the kinase and PIP2 substrate in the assay buffer.
-
Add the kinase/substrate solution to each well of the assay plate.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.
Materials:
-
Cancer cell line with a dysregulated PI3K/mTOR pathway (e.g., Leukemia SR, A549, MCF7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear-bottom assay plates
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours). Include vehicle control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Protocol 3: Western Blot for Target Engagement (p-Akt Levels)
This protocol is used to confirm that the inhibitory effects of the compounds are due to the modulation of the PI3K/Akt/mTOR pathway by measuring the phosphorylation status of Akt.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt and a loading control (β-actin).
Conclusion
The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and characterization of this compound derivatives and their analogs as potent PI3K/mTOR inhibitors. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify lead compounds for further development in targeted cancer therapy.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-morpholinobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Amino-2-morpholinobenzonitrile synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination of a suitable precursor like 2-halo-5-nitrobenzonitrile followed by reduction, or directly from 2-halo-5-aminobenzonitrile.
dot
Caption: Troubleshooting workflow for low yield in this compound synthesis.
| Issue | Potential Cause | Troubleshooting Step |
| Low or No Product Formation | Inactive Catalyst (Buchwald-Hartwig) | Ensure the palladium catalyst and phosphine ligand are not degraded. Use a fresh batch or a pre-catalyst. Optimize catalyst loading.[1][2][3] |
| Inappropriate Base | The choice of base is crucial. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are common. For SNAr, a weaker base like K2CO3 or Cs2CO3 might be sufficient and reduce side reactions.[4] | |
| Incorrect Solvent | Aprotic polar solvents like DMF, DMSO, or dioxane are often used. The solubility of reagents and intermediates can significantly impact the reaction rate.[2] | |
| Low Reaction Temperature | Increase the temperature incrementally. Some Buchwald-Hartwig aminations require temperatures between 80-100 °C.[4] | |
| Presence of Significant Impurities | Side Reactions | The amino group can react with other reagents. If starting with a nitro-precursor, ensure complete reduction. In Buchwald-Hartwig, competitive binding to the catalyst can occur. |
| Hydrolysis of the Nitrile Group | The presence of water, especially under strong basic or acidic conditions, can lead to the hydrolysis of the nitrile to an amide or carboxylic acid. Ensure anhydrous conditions. | |
| Product Degradation | Oxygen Sensitivity | The amino group can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent degradation. |
| High Temperatures | Prolonged heating at high temperatures can lead to product decomposition. Monitor the reaction progress and avoid unnecessarily long reaction times. | |
| Difficulty in Product Isolation | Emulsion during Workup | This can occur during the extraction process. Adding brine or filtering through celite can help break the emulsion. |
| Poor Separation on Column Chromatography | The polarity of the product may require a specific solvent system for effective separation. A gradient elution might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and modern approach is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction typically involves the cross-coupling of 2-chloro-5-aminobenzonitrile or 2-bromo-5-aminobenzonitrile with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base. An alternative route involves the nucleophilic aromatic substitution (SNAr) of 2-fluoro-5-nitrobenzonitrile with morpholine, followed by the reduction of the nitro group.
dot
Caption: Common synthetic routes to this compound.
Q2: How can I minimize the formation of byproducts during the reaction?
A2: To minimize byproducts, consider the following:
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation of the amino group.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the nitrile group.
-
Optimized Stoichiometry: Use a slight excess of morpholine (e.g., 1.2 equivalents) to drive the reaction to completion, but avoid a large excess which can complicate purification.
-
Base Selection: A carefully chosen base can minimize side reactions. For instance, using a weaker base might be beneficial if base-sensitive functional groups are present.[4]
Q3: What are the recommended conditions for the reduction of the nitro group in the SNAr route?
A3: The reduction of the nitro group to an amine can be achieved using various methods. A common and effective method is the use of stannous chloride dihydrate (SnCl2·2H2O) in a solvent like ethyl acetate.[5] Other methods include catalytic hydrogenation with H2 gas and a catalyst like Pd/C, or using iron powder in acidic conditions.
Q4: What is a suitable purification method for this compound?
A4: The crude product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A common solvent system is a mixture of ethyl acetate and hexane, with the polarity gradually increased. Recrystallization from a suitable solvent system can be employed for further purification to obtain a high-purity product.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
dot
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
2-Chloro-5-aminobenzonitrile (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd2(dba)3 (0.02 mmol)
-
XPhos (0.08 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-5-aminobenzonitrile, Pd2(dba)3, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexane).
Protocol 2: SNAr and Reduction
Materials:
-
2-Fluoro-5-nitrobenzonitrile (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Dimethylformamide (DMF) (10 mL)
-
Stannous chloride dihydrate (SnCl2·2H2O) (5.0 mmol)
-
Ethyl acetate
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzonitrile in DMF.
-
Add potassium carbonate and morpholine to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 2-morpholino-5-nitrobenzonitrile.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude 2-morpholino-5-nitrobenzonitrile in ethyl acetate.
-
Add stannous chloride dihydrate and reflux the mixture for 2-3 hours.[5]
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Catalyst | Pd(OAc)2/RuPhos | Pd2(dba)3/XPhos | Pd(OAc)2/SPhos | 65 |
| Base | Cs2CO3 | NaOtBu | K3PO4 | 85 |
| Solvent | Dioxane | Toluene | DMF | 70 |
| Temperature (°C) | 110 | 100 | 120 |
Note: Yields are hypothetical and for illustrative purposes to show the impact of different reaction components.
References
- 1. Parallel mechanochemical optimization – Buchwald–Hartwig C–N coupling as a test case - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
Technical Support Center: Purification of 5-Amino-2-morpholinobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Amino-2-morpholinobenzonitrile by chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting approach for the chromatographic purification of this compound?
A1: For the purification of this compound, a polar compound containing both a basic amino group and a morpholine moiety, both normal-phase and reversed-phase chromatography can be considered. A good starting point is reversed-phase High-Performance Liquid Chromatography (HPLC) due to its high resolution and reproducibility. For larger scale purifications, flash chromatography on silica gel can be effective, but may require mobile phase modifiers to achieve good separation and prevent peak tailing.
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Potential impurities can originate from starting materials, by-products, or degradation of the target compound. Common impurities may include unreacted starting materials (e.g., a halogenated benzonitrile precursor), over-alkylated by-products, or oxidized species. The specific impurities will depend on the synthetic route employed.
Q3: My compound is showing significant peak tailing on a standard silica gel column. What can I do to improve the peak shape?
A3: Peak tailing of basic compounds like this compound on silica gel is often due to strong interactions with acidic silanol groups. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%).[1][2][3] Alternatively, using an amino-functionalized silica column can significantly improve peak shape for basic compounds.[4]
Q4: Can I use normal-phase chromatography for this compound?
A4: Yes, normal-phase chromatography is a viable option. Cyano- or amino-bonded stationary phases can provide alternative selectivity compared to silica gel.[5][6] A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate, isopropanol, or chloroform.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of this compound.
Issue 1: Poor Separation of Product and Impurities
Table 1: Troubleshooting Poor Separation
| Symptom | Possible Cause | Recommended Solution |
| Co-elution of product and a close-running impurity. | Insufficient selectivity of the chromatographic system. | 1. Change the mobile phase composition: If using reversed-phase, try a different organic modifier (e.g., switch from acetonitrile to methanol or vice-versa). 2. Alter the stationary phase: Switch to a column with different chemistry (e.g., from C18 to a phenyl-hexyl or cyano column). 3. For normal-phase, try a different solvent system: For example, replace ethyl acetate with an ether or chlorinated solvent. |
| Product peak is broad and overlaps with multiple impurities. | Column overload or poor peak shape. | 1. Reduce the sample load: Inject a smaller amount of your sample onto the column. 2. Address peak tailing: If using silica gel, add a basic modifier like triethylamine to the mobile phase.[1][2][3] 3. Optimize the mobile phase pH: For reversed-phase, adjusting the pH of the aqueous component can improve the peak shape of ionizable compounds.[1] |
Issue 2: Low Recovery of the Target Compound
Table 2: Troubleshooting Low Recovery
| Symptom | Possible Cause | Recommended Solution |
| The amount of purified product is significantly less than expected. | Irreversible adsorption of the compound onto the stationary phase. | 1. Deactivate silica gel: For normal-phase chromatography, especially with basic compounds, irreversible adsorption to acidic silanol groups can occur. Use a mobile phase containing a basic additive (e.g., triethylamine).[1][2][3] 2. Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a bonded phase (e.g., amino or cyano).[4][6] 3. Check for on-column degradation: The compound may be unstable on the stationary phase. Try a faster purification method or a more inert stationary phase. |
| No compound is eluting from the column. | The compound is too strongly retained by the stationary phase. | 1. Increase the mobile phase strength: In reversed-phase, increase the percentage of the organic solvent. In normal-phase, increase the percentage of the polar solvent. 2. Switch to a less retentive stationary phase: In reversed-phase, consider a C8 or C4 column instead of C18. In normal-phase, a diol or cyano phase may be less retentive than silica. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method Development
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a linear gradient of 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Note: This is a starting point. The gradient and mobile phase composition should be optimized based on the initial results.
Protocol 2: Normal-Phase Flash Chromatography
-
Stationary Phase: Silica gel, 40-63 µm.
-
Column: Appropriate size for the amount of crude material (a good starting point is a 40g column for 1g of crude material).
-
Eluent System Development: Use Thin Layer Chromatography (TLC) to find a suitable solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate. If the compound does not move, try Dichloromethane and Methanol.
-
Mobile Phase Modifier: If peak streaking is observed on the TLC plate, add 0.5% triethylamine to the mobile phase.[3]
-
Column Packing: Pack the column with the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column. Dry loading onto a small amount of silica gel is also a good option.
-
Elution: Run the column with the chosen eluent system, collecting fractions. A gradient elution, gradually increasing the polarity of the mobile phase, can be used for better separation.[2]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Visualizations
Caption: General workflow for the chromatographic purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Technical Support Center: 5-Amino-2-morpholinobenzonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-morpholinobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of an activated aryl halide, such as 2-fluoro-5-nitrobenzonitrile, with morpholine. The fluorine atom is an excellent leaving group in this context, facilitated by the electron-withdrawing nitro and cyano groups.
-
Selective Reduction: Reduction of the nitro group on the resulting 5-nitro-2-morpholinobenzonitrile intermediate to the desired primary amine.
Q2: Why is 2-fluoro-5-nitrobenzonitrile often used as a starting material?
In nucleophilic aromatic substitution (SNAr) reactions, the rate of reaction is often dependent on the nature of the leaving group. Fluorine is a highly effective leaving group in activated aromatic systems, often leading to faster reaction rates and higher yields compared to other halogens like chlorine or bromine.[1][2] The presence of electron-withdrawing groups, such as the nitro and cyano groups, ortho and para to the fluorine atom, further activates the aromatic ring for nucleophilic attack.[1][3]
Q3: Can I use other 2-halo-5-nitrobenzonitriles as starting materials?
Yes, other halo-substituted benzonitriles (e.g., 2-chloro-5-nitrobenzonitrile) can be used. However, the reactivity generally follows the order F > Cl > Br > I for nucleophilic aromatic substitution.[1][2] Consequently, reactions with chloro or bromo analogs may require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields to the fluoro analog.
Q4: What are the critical parameters for the selective reduction of the nitro group?
The key challenge is to reduce the nitro group without affecting the nitrile functionality.[4][5] Catalytic hydrogenation with palladium on carbon (Pd/C), a common method for nitro reduction, is often not suitable as it can also reduce the nitrile to a benzylamine.[4] Reagents like tin(II) chloride (SnCl₂) are frequently recommended for this selective transformation.[5][6][7] Other options include catalytic hydrogenation with platinum on carbon or using sodium dithionite.[5]
Troubleshooting Guide
Problem 1: Incomplete Nucleophilic Aromatic Substitution (SNAr)
Symptom: Analysis of the crude product (e.g., by TLC, LC-MS, or NMR) shows a significant amount of unreacted 2-fluoro-5-nitrobenzonitrile.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the reaction temperature or extending the reaction time. |
| Base Ineffectiveness | A base is often used to scavenge the HF produced. Ensure the base (e.g., K₂CO₃, Et₃N) is of good quality, dry, and used in sufficient stoichiometric amounts. |
| Solvent Issues | Ensure the solvent is anhydrous if required by the protocol. Polar aprotic solvents like DMSO, DMF, or acetonitrile are typically effective for SNAr reactions. |
Problem 2: Formation of an Unexpected Side-Product During Nitro Reduction
Symptom: Mass spectrometry or NMR analysis indicates the presence of a compound with a molecular weight corresponding to the reduction of both the nitro and nitrile groups (a benzylamine derivative).
| Potential Cause | Recommended Solution |
| Non-selective Reducing Agent | Avoid using highly reactive reducing agents like LiAlH₄ or catalytic hydrogenation with Pd/C, which are known to reduce both nitro and nitrile groups.[4][7] |
| Over-reduction with Catalytic Hydrogenation | If using catalytic hydrogenation, opt for a more selective catalyst system. Platinum on carbon (Pt/C) is often more selective for nitro group reduction in the presence of nitriles compared to Pd/C.[5] Use low hydrogen pressure and monitor the reaction carefully. |
| Incorrect Reagent for Selective Reduction | Switch to a more reliable selective reducing agent such as tin(II) chloride (SnCl₂) in a suitable solvent like ethanol or ethyl acetate.[5][6][7] |
Problem 3: Difficult Purification of the Final Product
Symptom: The crude this compound is difficult to purify by column chromatography or recrystallization, and contains persistent impurities.
| Potential Cause | Recommended Solution |
| Residual Tin Salts | If SnCl₂ was used for the reduction, the workup can be challenging due to the formation of tin hydroxides.[4] A typical workup involves basifying the reaction mixture with a concentrated NaOH solution to dissolve the tin salts as stannates, followed by extraction with an organic solvent.[4][5] |
| Formation of Closely Eluting Impurities | Optimize the reaction conditions to minimize side-product formation. For purification, explore different solvent systems for column chromatography or try recrystallization from a different solvent mixture. |
| Product Instability | Anilines can be susceptible to oxidation. It is advisable to work up the reaction and purify the product promptly. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation. |
Experimental Protocols
Key Experiment 1: Synthesis of 5-nitro-2-morpholinobenzonitrile (SNAr Step)
-
Materials:
-
2-fluoro-5-nitrobenzonitrile
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and morpholine (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 5-nitro-2-morpholinobenzonitrile.
-
Key Experiment 2: Synthesis of this compound (Reduction Step)
-
Materials:
-
5-nitro-2-morpholinobenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 5-nitro-2-morpholinobenzonitrile (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Reflux the mixture for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and carefully pour it into a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound. The product can be further purified by column chromatography or recrystallization.[6]
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the nitro reduction step.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. organic chemistry - Selective reduction of nitro group to amine, in benzene ring containing nitrile? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2-morpholinobenzonitrile
Welcome to the technical support center for the synthesis of 5-Amino-2-morpholinobenzonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Troubleshooting Guide
Encountering challenges in a synthesis is a common aspect of chemical research. This section provides a structured approach to troubleshooting common issues that may arise during the synthesis of this compound, which is typically achieved via a Buchwald-Hartwig amination reaction.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the palladium catalyst and phosphine ligand are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation. Consider using a pre-catalyst to ensure the active Pd(0) species is generated.[1] |
| Incorrect Base | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are commonly used.[2] The base's solubility can also be a factor; consider using a combination of bases if solubility is an issue. |
| Solvent Issues | Use anhydrous, high-purity solvents. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are often effective.[1] Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the palladium catalyst.[1] |
| Reaction Temperature | The reaction may require heating. Optimize the temperature, typically between 80-120 °C, to ensure a sufficient reaction rate without causing degradation of starting materials or product. |
| Ligand Selection | The phosphine ligand plays a crucial role. Sterically hindered, electron-rich ligands like XPhos or Buchwald's biaryl phosphine ligands are often successful.[2] Screen a variety of ligands to find the optimal one for this specific transformation.[3] |
Problem: Incomplete Reaction
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS. If the reaction has stalled, it may require a longer reaction time. |
| Reagent Stoichiometry | Ensure the stoichiometry of the aryl halide, morpholine, base, and catalyst/ligand is correct. A slight excess of the amine and base is often used. |
| Poor Mixing | In heterogeneous reactions, vigorous stirring is essential to ensure proper mixing of all components, especially the insoluble base.[1] |
Problem: Formation of Side Products
| Potential Cause | Suggested Solution |
| Hydrolysis of Nitrile Group | If the reaction conditions are too harsh (e.g., strongly acidic or basic with water present), the nitrile group can hydrolyze to a carboxylic acid or amide.[4] Ensure anhydrous conditions and use a non-nucleophilic base. |
| Homocoupling of Aryl Halide | This can occur if the catalyst is not efficient. Optimizing the ligand and reaction conditions can minimize this side reaction. |
| Degradation of Starting Material | High temperatures or prolonged reaction times can lead to the degradation of sensitive starting materials. Optimize these parameters carefully. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[3] This reaction couples an aryl halide (e.g., 5-amino-2-halobenzonitrile) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: How do I choose the right starting materials?
A2: You will need a substituted benzonitrile with a leaving group (halide or triflate) at the 2-position and an amino group at the 5-position. The reactivity order for the leaving group is generally I > Br > OTf > Cl.[1] You will also need morpholine, a suitable palladium source (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine ligand, and a base.
Q3: What are the key parameters to optimize in a Buchwald-Hartwig amination?
A3: The critical parameters to optimize are the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. Design of Experiments (DoE) can be a powerful tool for efficiently optimizing these variables.[3]
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel.[5] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product. The choice of solvent for purification depends on the polarity of the product and impurities.
Q5: Are there any safety precautions I should take?
A5: Yes. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. They should be handled in a fume hood under an inert atmosphere. The solvents used are often flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
This section provides a detailed, hypothetical protocol for the synthesis of this compound via Buchwald-Hartwig amination. This protocol should be considered a starting point and may require optimization.
Synthesis of this compound
Materials:
-
5-Amino-2-bromobenzonitrile (1.0 eq)
-
Morpholine (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Pd2(dba)3 (0.02 eq)
-
XPhos (0.04 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add 5-amino-2-bromobenzonitrile, sodium tert-butoxide, and XPhos.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene, followed by morpholine and Pd2(dba)3.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and optimization of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting flowchart for addressing low product yield.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Free Article [chemicalbook.com]
Technical Support Center: 5-Amino-2-morpholinobenzonitrile Crystallization
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 5-Amino-2-morpholinobenzonitrile. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Crystallization Issues
Q1: My this compound will not crystallize from solution upon cooling. What should I do?
A1: If crystals do not form, the solution may be too dilute or nucleation has not been initiated. Consider the following steps:
-
Induce Nucleation:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create a rough surface for crystals to form.[1]
-
Add a seed crystal of this compound if available.
-
-
Increase Concentration:
-
If the solution is clear, it is likely too dilute. Reheat the solution and evaporate a portion of the solvent to increase the concentration of the compound.[1] Cool the solution again to attempt crystallization.
-
-
Solvent Considerations:
-
If the above methods fail, the solvent may not be appropriate. The solvent can be removed by rotary evaporation, and another crystallization attempt can be made with a different solvent system.[1]
-
Q2: The compound "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point, often due to a high concentration of impurities or a very high degree of supersaturation.
-
Adjust Solvent Volume: Reheat the solution to dissolve the oil and add a small amount of additional "good" solvent to decrease the supersaturation.[1] This will keep the compound dissolved for a longer period during cooling, allowing it to reach a lower temperature before crystallizing.
-
Charcoal Treatment: If impurities are suspected, especially colored ones, a charcoal treatment of the hot solution may be beneficial.[1]
-
Slower Cooling: Transfer the solution to a smaller flask and insulate it to slow down the cooling process.[1] An inverted beaker placed over the flask can create an insulating atmosphere.
Q3: The crystallization happened too quickly, resulting in fine needles or powder. How can I obtain larger crystals?
A3: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[1]
-
Increase Solvent Volume: To slow down crystal growth, place the solid back on the heat source and add more of the "good" solvent than the minimum required for dissolution.[1] This will ensure the compound remains in solution for a longer duration as it cools.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath. Rapidly crashing the solution out of a hot state by placing it directly in an ice bath often leads to the formation of small crystals.
Q4: My final crystal yield is very low. What are the potential causes and solutions?
A4: A poor yield can result from several factors during the crystallization process.[1]
-
Excess Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor.[1] If the mother liquor has not been discarded, its concentration can be tested by dipping a glass rod into it and allowing the solvent to evaporate to see if a solid residue forms.[1] The mother liquor can be concentrated and cooled to obtain a second crop of crystals.
-
Premature Crystallization: If crystals form in the filter paper during a hot filtration step, it indicates that the solution cooled too quickly. This can be prevented by using a heated filter funnel or by adding a small excess of solvent before filtration, which can be evaporated later.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] For a molecule like this compound, which has both polar (amino, morpholino) and non-polar (benzonitrile) groups, a range of solvents should be considered. Based on general principles for similar compounds, good starting points are listed in the table below.
Q2: Can I use a mixed solvent system (solvent/anti-solvent)?
A2: Yes, a mixed solvent system is an excellent strategy when a single suitable solvent cannot be identified.[3] The compound should be dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent or anti-solvent (in which it is poorly soluble) is added dropwise to the hot solution until it becomes cloudy.[3] A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: What are some recommended anti-solvents for this compound?
A3: Anti-solvents are typically less polar than the primary solvent. For solvents like ethanol or acetone, non-polar anti-solvents are often effective. See the table below for suggestions.
Q4: What is the optimal temperature profile for cooling?
A4: A slow and controlled cooling process generally yields the best crystals.[4] Allow the hot solution to cool slowly to room temperature on a benchtop, insulated from the surface. Once at room temperature, the flask can be transferred to an ice bath to maximize crystal recovery. Rapid cooling often leads to smaller crystals that may contain more impurities.[4]
Data Presentation
Table 1: Suggested Solvents and Anti-Solvents for Crystallization
| Solvent Category | Recommended Solvents | Recommended Anti-Solvents | Rationale & Notes |
| Alcohols | Ethanol, Isopropanol | Water, Hexanes | Alcohols can dissolve the compound when hot. Water or hexanes can be used to decrease solubility upon cooling. |
| Ketones | Acetone | Hexanes, Heptane | Acetone is a good solvent for many organic compounds. |
| Ethers | Tetrahydrofuran (THF) | Hexanes, Heptane | THF is a moderately polar ether that can be effective. |
| Esters | Ethyl Acetate | Hexanes, Heptane | Ethyl acetate is a versatile solvent for crystallization. |
| Aromatic | Toluene | Hexanes, Heptane | Toluene may be a good choice if the compound is less polar. |
| Nitriles | Acetonitrile | Water, Toluene | Acetonitrile is often successful for crystallizing greasy or oily compounds.[5] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: In a test tube, add a small amount of this compound and a few drops of the chosen solvent. If it dissolves at room temperature, the solvent is too good. If it does not dissolve, heat the mixture. If it dissolves when hot but not at room temperature, it is a suitable solvent.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Avoid adding a large excess of solvent.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single Solvent Recrystallization protocol.
Visualizations
Caption: Troubleshooting workflow for when crystallization fails to occur.
Caption: Logical flow diagram for selecting a suitable solvent system.
References
Stability issues of 5-Amino-2-morpholinobenzonitrile under reaction conditions
Welcome to the technical support center for 5-Amino-2-morpholinobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance on handling this compound under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound contains three key functional groups that influence its stability: an aromatic amine, a morpholine ring, and a benzonitrile group. Each of these can be susceptible to degradation under specific conditions. The primary concerns are:
-
Oxidative Degradation: The aromatic amine and the morpholine ring are prone to oxidation.
-
Hydrolysis: The nitrile group can undergo hydrolysis under strong acidic or basic conditions.
-
Photodegradation: Aromatic amines can be sensitive to light, leading to decomposition.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to minimize oxidative degradation.
Q3: Are there any known incompatible reagents or reaction conditions to avoid?
A3: Yes. Avoid strong oxidizing agents, potent acids, and strong bases. Exposure to high temperatures and direct sunlight or UV light for prolonged periods should also be minimized.
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield in a Reaction
If you are observing unexpected side products or lower than expected yields in your reaction involving this compound, consider the following potential causes and solutions.
Potential Degradation Pathways
-
Oxidation of the Morpholine Ring: The morpholine moiety can undergo oxidative ring-opening.
-
Hydrolysis of the Nitrile Group: The benzonitrile group can be hydrolyzed to a benzamide and further to a benzoic acid derivative.
-
Oxidation of the Aromatic Amine: The amino group can be oxidized, leading to colored impurities.
Troubleshooting Steps:
-
Reaction Atmosphere: Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Solvent Purity: Use high-purity, degassed solvents to minimize exposure to oxygen and other reactive impurities.
-
pH Control: If your reaction conditions are strongly acidic or basic, consider if the hydrolysis of the nitrile group is a possible side reaction. Buffer the reaction mixture if possible.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize thermal degradation.
-
Light Protection: Protect the reaction from light by using amber glassware or covering the reaction vessel with aluminum foil.
Issue 2: Discoloration of the Compound Upon Storage or in Solution
Discoloration, often observed as a darkening or change in color, is a common indicator of degradation, particularly for compounds containing aromatic amines.
Potential Causes:
-
Oxidation: The primary cause of discoloration is the oxidation of the aromatic amino group, which can form highly colored polymeric species.
-
Photodegradation: Exposure to light can accelerate the oxidation process.
Preventative Measures:
-
Storage: Store the solid compound and solutions in amber vials or containers protected from light.
-
Inert Atmosphere: For solutions, consider purging with an inert gas before sealing the container.
-
Antioxidants: For long-term solution storage, the addition of a small amount of an antioxidant may be considered, but its compatibility with downstream applications must be verified.
Quantitative Data Summary
| Parameter | Condition | Expected Stability | Potential Degradation Products |
| pH | Strong Acid (pH < 2) | Low | 5-Amino-2-morpholinobenzoic acid, Ammonium salts |
| Neutral (pH 6-8) | High | - | |
| Strong Base (pH > 12) | Low | 5-Amino-2-morpholinobenzamide, 5-Amino-2-morpholinobenzoic acid | |
| Temperature | > 80°C | Moderate to Low | Undefined thermal decomposition products |
| Light | UV or Prolonged Daylight | Low | Oxidized and polymerized aromatic amine species |
| Oxidizing Agents | H₂O₂, KMnO₄, etc. | Very Low | Oxidized morpholine ring (ring-opened products), Oxidized amino group |
| Solvents | Protic Solvents (e.g., Methanol, Water) | Generally stable at neutral pH and room temperature | Potential for slow hydrolysis under non-neutral pH |
| Aprotic Solvents (e.g., THF, DCM) | High | - |
Experimental Protocols
Protocol for a General Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at 60°C for 24 hours.
-
Cool, neutralize with NaOH solution, and dilute with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at 60°C for 24 hours.
-
Cool, neutralize with HCl solution, and dilute with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in a 60°C oven for 24 hours.
-
Prepare a 0.1 mg/mL solution of the heat-stressed solid in methanol for HPLC analysis.
-
-
Photodegradation:
-
Expose a 0.1 mg/mL solution of the compound in methanol to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample by HPLC.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for reaction optimization.
Technical Support Center: Catalyst Deactivation in 5-Amino-2-morpholinobenzonitrile Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 5-Amino-2-morpholinobenzonitrile. The following information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound that is susceptible to catalyst deactivation?
The most common and efficient method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction typically involves the coupling of a halogenated aminobenzonitrile (e.g., 2-chloro-5-aminobenzonitrile or 2-fluoro-5-aminobenzonitrile) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: What are the primary causes of palladium catalyst deactivation in this synthesis?
Palladium catalyst deactivation in the synthesis of this compound can be attributed to several factors:
-
Poisoning by Reactants or Products: The amino and nitrile groups present in the starting material and the product can coordinate to the palladium center, leading to the formation of inactive catalyst species. Morpholine, being a secondary amine, can also contribute to catalyst inhibition.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation and P-C bond cleavage under certain reaction conditions, diminishing their effectiveness in stabilizing the active palladium catalyst.
-
Formation of Palladium Black: Agglomeration of the palladium catalyst into inactive palladium black is a common deactivation pathway, often triggered by high temperatures or improper reaction conditions.
-
Influence of the Base: The choice and concentration of the base can significantly impact catalyst stability. Strong bases can sometimes promote side reactions that lead to catalyst deactivation.
-
Impurities: Trace impurities in reactants, solvents, or from the reaction setup (e.g., water, oxygen) can act as catalyst poisons.
Troubleshooting Guide
Problem 1: Low or no conversion of starting materials.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst is from a reliable source and has been stored under inert conditions. Consider using a more active, pre-formed catalyst complex. |
| Ligand Degradation | Use fresh, high-purity phosphine ligands. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
| Insufficient Catalyst Loading | Increase the catalyst and ligand loading in increments (e.g., from 1 mol% to 3 mol%). |
| Incorrect Base | Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). The choice of base can be critical for catalyst activity and stability. |
| Low Reaction Temperature | Gradually increase the reaction temperature. However, be cautious as higher temperatures can also accelerate catalyst decomposition. |
Problem 2: Reaction starts but stalls before completion.
| Possible Cause | Troubleshooting Step |
| Product Inhibition | The product, this compound, may be inhibiting the catalyst. Try a slower addition of the limiting reagent to keep its concentration low. |
| Catalyst Decomposition | This is a common issue. Consider adding a fresh portion of the catalyst and ligand to the stalled reaction. |
| Formation of Palladium Black | Visually inspect the reaction mixture for the formation of a black precipitate. If observed, this indicates irreversible catalyst deactivation. Future reactions should be run at a lower temperature or with a more robust ligand. |
Problem 3: Inconsistent results between batches.
| Possible Cause | Troubleshooting Step |
| Variability in Reagent Quality | Use reagents from the same batch for a series of experiments. If a new batch is used, re-optimize the reaction conditions. Purify starting materials if their purity is questionable. |
| Presence of Moisture or Oxygen | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and degas them thoroughly before use. |
| Inconsistent Stirring | Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture, especially if the catalyst or base is not fully soluble. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination Synthesis of this compound:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the 2-halo-5-aminobenzonitrile (1.0 equivalent) and morpholine (1.2-1.5 equivalents) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizing Catalyst Deactivation Pathways
The following diagrams illustrate the key pathways of catalyst deactivation in the palladium-catalyzed synthesis of this compound.
Caption: Key catalyst deactivation pathways from the active Pd(0) species.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A systematic workflow for troubleshooting low-yielding reactions.
Analytical challenges in 5-Amino-2-morpholinobenzonitrile characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges during the characterization of 5-Amino-2-morpholinobenzonitrile.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for HPLC method development for this compound?
A1: For initial method development, a reverse-phase HPLC method is recommended. Due to the basic nature of the amino and morpholino groups, a mobile phase with a slightly acidic pH can improve peak shape. A C18 column is a good starting point. See the table below for recommended starting parameters.
Q2: I am observing poor peak shape (tailing) for my compound. What could be the cause and how can I fix it?
A2: Peak tailing for this compound is often due to secondary interactions between the basic amine groups and residual acidic silanols on the silica-based column packing. To mitigate this, you can:
-
Lower the mobile phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will protonate the amine groups, reducing their interaction with silanols.
-
Use a base-deactivated column: These columns are specifically designed to minimize silanol interactions.
-
Increase the ionic strength of the mobile phase: Adding a salt like ammonium acetate can help mask the active sites on the stationary phase.
Q3: My analyte is not retaining on the C18 column. What adjustments can I make?
A3: If you are experiencing poor retention, it indicates that the analyte has a high affinity for the mobile phase. To increase retention:
-
Decrease the organic solvent percentage in your mobile phase.
-
Consider a different stationary phase: A phenyl-hexyl or a cyano column might offer different selectivity and potentially better retention for this compound.
-
Ensure the compound is not ionized: If using a buffered mobile phase, ensure the pH is appropriate to have the molecule in its neutral form, which will increase retention on a reverse-phase column.
Troubleshooting Guide: HPLC
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with column silanols. | Add 0.1% formic acid or TFA to the mobile phase. Use a base-deactivated column. |
| Poor Retention | Mobile phase is too strong. | Decrease the percentage of organic solvent (e.g., acetonitrile, methanol). |
| Peak Splitting | Column overload or issue with the column inlet. | Inject a lower concentration of the sample. Check for a void at the column inlet; if present, replace the column. |
| Baseline Noise | Contaminated mobile phase or detector issue. | Filter all mobile phases. Purge the HPLC system. Clean the detector cell. |
| Ghost Peaks | Carryover from a previous injection or contaminated mobile phase. | Run a blank gradient. Clean the autosampler needle and injection port. Prepare fresh mobile phase. |
Quantitative Data: HPLC Method Development Parameters
| Parameter | Starting Recommendation 1 (Acidic Mobile Phase) | Starting Recommendation 2 (Buffered Mobile Phase) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 6.8 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B over 15 minutes | 10% to 90% B over 12 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection (UV) | 254 nm | 254 nm |
| Injection Volume | 10 µL | 5 µL |
Experimental Protocol: HPLC Purity Assay
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.
-
-
HPLC System Setup and Execution:
-
Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes.
-
Set up the gradient profile as described in the table above.
-
Inject a blank (diluent) to ensure a clean baseline.
-
-
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Frequently Asked Questions (FAQs)
Q1: Is GC-MS a suitable technique for analyzing this compound?
A1: Direct analysis of this compound by GC-MS can be challenging due to its polarity and potential for thermal degradation. The primary amino group and the morpholine ring can lead to peak tailing and poor chromatographic performance.[1][2][3][4][5] Derivatization is often recommended to improve volatility and thermal stability.[1][2][3]
Q2: What derivatization reagents can be used for this compound?
A2: Silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize the primary amino group, making the molecule more volatile and suitable for GC analysis. Acylation with reagents like trifluoroacetic anhydride (TFAA) is another option.
Q3: I am seeing broad peaks and low response in my GC-MS analysis even after derivatization. What should I check?
A3:
-
Injector Temperature: The injector temperature may be too low, causing incomplete volatilization, or too high, causing degradation. Optimization of the injector temperature is critical.
-
Active Sites: The presence of active sites in the injector liner or the GC column can lead to peak tailing and sample loss. Use a deactivated liner and a column suitable for amine analysis.
-
Derivatization Reaction: Ensure the derivatization reaction has gone to completion. Incomplete derivatization will result in multiple peaks or poor peak shape for the target analyte.
Troubleshooting Guide: GC-MS
| Problem | Potential Cause | Suggested Solution |
| No Peaks Detected | Non-volatile compound, thermal degradation, or injector issue. | Derivatize the sample. Lower the injector temperature. Check the syringe and septum. |
| Broad, Tailing Peaks | Active sites in the system or polar nature of the underivatized compound. | Use a deactivated liner and column. Derivatize the sample with a silylating agent. |
| Multiple Peaks for Analyte | Incomplete derivatization or on-column degradation. | Optimize derivatization conditions (time, temperature, reagent excess). Lower the injector and/or oven temperature. |
| Baseline Drift | Column bleed or contaminated carrier gas. | Condition the column. Install or replace carrier gas traps. |
Quantitative Data: GC-MS Method Development Parameters (after derivatization)
| Parameter | Starting Recommendation |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | 50 - 450 amu |
Experimental Protocol: GC-MS Analysis with Derivatization
-
Derivatization:
-
Place 1 mg of the sample in a 2 mL autosampler vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS System Setup and Execution:
-
Set up the GC-MS parameters as outlined in the table above.
-
-
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for this compound in ¹H NMR?
A1: The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the morpholine protons, and the amino protons. The aromatic protons will appear in the range of 6.0-7.5 ppm. The morpholine protons will typically be seen as two multiplets in the 3.0-4.0 ppm region. The amino protons will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.
Q2: I am having trouble assigning the protons on the substituted benzene ring. How can I confirm their positions?
A2: A 2D NMR experiment, such as COSY (Correlation Spectroscopy), will show correlations between adjacent protons, helping to establish the connectivity of the aromatic spin system. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can show correlations between protons and carbons over two or three bonds, which can be used to confirm the substitution pattern.
Q3: The amino (-NH₂) protons are not visible in my spectrum. Why?
A3: The -NH₂ protons can exchange with deuterium from the solvent (if using a deuterated solvent like D₂O or methanol-d₄), which would make them disappear from the spectrum. In some cases, the peak may be very broad and difficult to distinguish from the baseline. Running the spectrum in a non-protic solvent like DMSO-d₆ can help to sharpen these peaks.
Troubleshooting Guide: NMR
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | Sample aggregation, paramagnetic impurities, or chemical exchange. | Dilute the sample. Filter the sample through a small plug of celite. Acquire the spectrum at a different temperature. |
| Poor Signal-to-Noise | Low sample concentration or insufficient number of scans. | Increase the sample concentration. Increase the number of scans. |
| Solvent Peak Obscuring Signals | Analyte signals are close to the residual solvent peak. | Choose a different deuterated solvent where the analyte signals are in a clear region. |
| Incorrect Integration | Phasing or baseline correction errors. | Carefully re-process the spectrum with manual phasing and baseline correction. |
Section 4: Forced Degradation and Stability
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its structure, the following degradation pathways are plausible under forced degradation conditions:[6][7][8][9][10]
-
Oxidative Degradation: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored degradation products. The morpholine ring can also undergo oxidation.
-
Hydrolytic Degradation: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Photolytic Degradation: Aromatic amines are often sensitive to light and can undergo photodegradation.
Q2: How should I set up a forced degradation study for this compound?
A2: A typical forced degradation study involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[9][11] It is important to use a stability-indicating HPLC method to resolve the parent compound from all degradation products.
Quantitative Data: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours at 60 °C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal | 80 °C (solid state) | 48 hours |
| Photolytic | ICH Q1B conditions | Expose solid and solution to UV/Vis light |
References
- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5 Forced Degradation Pathways To Detect Drug Instability [pharmatechassociates.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: By-product Analysis in 5-Amino-2-morpholinobenzonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5-Amino-2-morpholinobenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the key reaction stages?
A common and efficient synthesis is a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of a suitable precursor, such as 2-chloro-5-nitrobenzonitrile, with morpholine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the morpholine.[1][2]
-
Reduction of the Nitro Group: The nitro group of the intermediate, 2-morpholino-5-nitrobenzonitrile, is then selectively reduced to a primary amine to yield the final product. Reagents such as tin(II) chloride dihydrate (SnCl2·2H2O) in a solvent like ethyl acetate or ethanol are often used for this transformation, as they are known to be selective for the nitro group in the presence of a nitrile.[3][4]
Q2: I am seeing multiple spots on my Thin Layer Chromatography (TLC) plate after the first step (nucleophilic aromatic substitution). What could these by-products be?
Multiple spots on your TLC plate after the SNAr reaction likely indicate the presence of one or more of the following:
-
Unreacted Starting Material: The most common impurity is the starting material, 2-chloro-5-nitrobenzonitrile.
-
Hydrolysis Product: If there is moisture in your reaction, the starting material may be hydrolyzed to 2-hydroxy-5-nitrobenzonitrile.
-
Di-substitution Products: While less common, under certain conditions, a second molecule of the electrophile could react with the product, leading to more complex impurities.
It is advisable to run co-spots with your starting material to help identify at least one of the impurity spots.
Q3: My final product shows impurities after the nitro reduction step. What are the likely by-products from this stage?
Impurities arising from the reduction of 2-morpholino-5-nitrobenzonitrile can be categorized as follows:
-
Incomplete Reduction Intermediates: The reduction of a nitro group is a stepwise process. Incomplete reactions can lead to the presence of 2-morpholino-5-nitrosobenzonitrile or 5-(hydroxyamino)-2-morpholinobenzonitrile.[5][6]
-
Unreacted Nitro Intermediate: The direct precursor, 2-morpholino-5-nitrobenzonitrile, may be present if the reaction has not gone to completion.
-
Side-Reactions of the Nitrile Group: Although selective reducing agents are used, harsh conditions or certain reagents could potentially lead to the reduction of the nitrile group to an aminomethyl group (-CH2NH2).
-
Residual Metals: If using metal-based reducing agents like SnCl2, incomplete removal during the workup can lead to tin salt contamination.[7]
Q4: How can I identify the specific by-products in my reaction mixture?
A combination of analytical techniques is recommended for unambiguous by-product identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating and quantifying the main product and various impurities.[6] Developing a suitable HPLC method will allow you to monitor reaction progress and assess the purity of your final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the separated components, providing strong clues to their identities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for the structural elucidation of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a useful analytical tool.
Troubleshooting Guides
Issue 1: Low Yield in the Nucleophilic Aromatic Substitution Step
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider increasing the reaction time or temperature. |
| Poor Nucleophilicity of Morpholine | Ensure the morpholine is of high purity and free from excessive water. The use of a non-protic polar solvent can enhance nucleophilicity. |
| Presence of Water | Use anhydrous solvents and reagents to minimize the formation of the hydrolysis by-product, 2-hydroxy-5-nitrobenzonitrile. |
| Sub-optimal Reaction Temperature | The reaction temperature is crucial. Too low, and the reaction may be too slow; too high, and side reactions may be promoted. An optimization screen may be necessary. |
Issue 2: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Action |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of the reducing agent is used. It is common to use a molar excess. |
| Deactivated Reducing Agent | Use a fresh batch of the reducing agent. Some reagents, like SnCl2, can be sensitive to air and moisture. |
| Low Reaction Temperature | The reduction may require heating to proceed to completion. Monitor the reaction by TLC or HPLC to determine the optimal temperature. |
| Precipitation of Tin Salts | When using SnCl2, the workup is critical. Ensure the pH is appropriately adjusted to keep tin salts soluble during extraction.[3] |
Quantitative Data Presentation
Table 1: Hypothetical HPLC Analysis of a Crude Reaction Mixture
| Peak Number | Retention Time (min) | Relative Area (%) | Proposed Identity |
| 1 | 2.5 | 5.2 | 2-Chloro-5-nitrobenzonitrile (Starting Material) |
| 2 | 4.8 | 85.3 | This compound (Product) |
| 3 | 6.1 | 7.1 | 2-morpholino-5-nitrobenzonitrile (Intermediate) |
| 4 | 7.5 | 2.4 | Unknown By-product |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude or purified material in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phases).
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Formation of by-products via incomplete nitro group reduction.
Caption: Troubleshooting workflow for by-product identification and mitigation.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. web.mst.edu [web.mst.edu]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative NMR Analysis of 5-Amino-2-morpholinobenzonitrile and Related Aminobenzonitriles
While experimental NMR data for 5-Amino-2-morpholinobenzonitrile is not publicly available, this guide provides a comparative analysis of its expected spectroscopic characteristics alongside experimentally determined data for structurally similar aminobenzonitriles. This information, supplemented with detailed experimental protocols and logical workflows, is intended to empower researchers, scientists, and drug development professionals in their own spectral analyses.
This guide presents a detailed examination of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the absence of published experimental data for this specific molecule, this analysis is built upon a comparison with the known NMR data of 2-Aminobenzonitrile and 4-Aminobenzonitrile. These compounds serve as valuable proxies, offering insights into the expected chemical shifts and coupling patterns of the aminobenzonitrile core of the target molecule.
Predicted and Comparative ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the benzene ring and the morpholine ring.
The protons of the morpholine ring typically appear as two distinct multiplets. Based on studies of N-substituted morpholines, the protons closer to the oxygen atom (O-CH₂) are expected to be downfield (higher ppm) compared to the protons closer to the nitrogen atom (N-CH₂).
The aromatic protons of the aminobenzonitrile core will exhibit splitting patterns dependent on their substitution. A comparison with 2-Aminobenzonitrile and 4-Aminobenzonitrile provides a reasonable estimation of their chemical shifts.
| Compound | Aromatic Protons (δ, ppm) | Amino Protons (δ, ppm) | Other Protons (δ, ppm) |
| This compound (Predicted) | ~6.5 - 7.5 (m) | ~4.0 - 5.0 (br s) | Morpholine: ~3.7-3.9 (t, 4H, O-CH₂), ~3.0-3.2 (t, 4H, N-CH₂) |
| 2-Aminobenzonitrile | 6.68 (dd, 1H), 7.25 (m, 2H), 7.40 (d, 1H) | 4.4 (br s, 2H) | - |
| 4-Aminobenzonitrile | 6.64 (d, J=6.8 Hz, 2H), 7.37 (d, J=6.8 Hz, 2H)[1] | 4.32 (br s, 2H)[1] | - |
Predicted and Comparative ¹³C NMR Data
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The spectrum of this compound would be characterized by signals from the benzonitrile carbons and the morpholine carbons. The carbon attached to the electron-withdrawing cyano group will be significantly downfield. The morpholine carbons will appear in the aliphatic region, with the carbons adjacent to the oxygen being more deshielded.
| Compound | Aromatic Carbons (δ, ppm) | Cyano Carbon (δ, ppm) | Other Carbons (δ, ppm) |
| This compound (Predicted) | ~100 - 155 | ~118 - 122 | Morpholine: ~66-68 (O-CH₂), ~48-50 (N-CH₂) |
| 2-Aminobenzonitrile | 109.9, 117.1, 119.2, 132.8, 134.2, 150.5 | 118.1 | - |
| 4-Aminobenzonitrile | 99.5, 114.4, 133.7, 150.8[1] | 120.4[1] | - |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the desired spectral resolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time and a greater number of scans are necessary.
NMR Analysis Workflow
The following diagram illustrates the logical workflow for conducting an NMR analysis, from initial sample handling to the final interpretation of the spectral data.
References
Confirming the Structure of 5-Amino-2-morpholinobenzonitrile: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, precise structural confirmation of novel compounds is paramount. This guide provides a comparative framework for utilizing mass spectrometry to verify the chemical structure of 5-Amino-2-morpholinobenzonitrile. Due to the absence of published mass spectral data for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles and compares it with experimental data from structurally related compounds. A detailed experimental protocol for acquiring definitive data is also provided.
Predicted Mass Spectrometry Data for this compound
The chemical formula for this compound is C₁₁H₁₃N₃O, with a calculated molecular weight of approximately 203.24 g/mol [1]. In a mass spectrometry experiment, the initial ionization of the molecule would result in a molecular ion peak (M⁺). Subsequent fragmentation of this ion would provide characteristic daughter ions, which are crucial for structural elucidation.
Based on the known fragmentation patterns of aminobenzonitriles and morpholine-containing compounds, a plausible fragmentation pathway for this compound can be predicted. The primary fragmentation sites are likely to be the morpholine ring and the bonds connecting it to the benzonitrile core.
Table 1: Predicted vs. Known Mass Spectrometry Data for Benzonitrile Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) and Postulated Structures |
| This compound (Predicted) | C₁₁H₁₃N₃O | 203.24[1] | 203 [M]⁺ : Molecular Ion172 : Loss of CH₂O from morpholine ring144 : Loss of the entire morpholine ring117 : Loss of morpholine and HCN |
| 3-Aminobenzonitrile | C₇H₆N₂ | 118.14[2] | 118 [M]⁺ : Molecular Ion91 : Loss of HCN |
| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14[3][4] | 118 [M]⁺ : Molecular Ion91 : Loss of HCN |
| 2-Amino-5-chlorobenzonitrile | C₇H₅ClN₂ | 152.58 | 152 [M]⁺ : Molecular Ion154 : Isotopic peak for ³⁷Cl125 : Loss of HCN[5] |
| 5-Amino-2-fluorobenzonitrile | C₇H₅FN₂ | 136.13[6] | 136 [M]⁺ : Molecular Ion109 : Loss of HCN |
| 2-Amino-5-methylbenzonitrile | C₈H₈N₂ | 132.16[7] | 132 [M]⁺ : Molecular Ion105 : Loss of HCN |
Experimental Protocol for Structure Confirmation
To empirically validate the structure of this compound, the following mass spectrometry protocol is recommended:
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.
-
If necessary, filter the sample solution using a 0.2 µm syringe filter to remove any particulate matter.
2. Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Electrospray ionization (ESI) in positive ion mode is a suitable ionization technique for this class of compounds.
3. Data Acquisition:
-
Full Scan MS: Acquire data in the m/z range of 50-500 to detect the molecular ion and major fragment ions.
-
Tandem MS (MS/MS): Isolate the predicted molecular ion (m/z 203) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. Vary the collision energy to optimize the fragmentation pattern.
4. Data Analysis:
-
Determine the accurate mass of the molecular ion and its fragments.
-
Compare the observed fragmentation pattern with the predicted pattern and with the fragmentation of known related compounds.
-
Utilize software tools to aid in the elucidation of fragmentation pathways.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of confirming the structure of this compound using mass spectrometry.
Caption: Experimental workflow for mass spectrometric analysis.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzonitrile, 4-amino- [webbook.nist.gov]
- 5. 2-Amino-5-chlorobenzonitrile | C7H5ClN2 | CID 80019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Amino-2-fluorobenzonitrile | C7H5FN2 | CID 2737673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-methylbenzonitrile | C8H8N2 | CID 242778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Vibrational Signature: An FT-IR Comparison Guide for 5-Amino-2-morpholinobenzonitrile
For researchers, scientists, and professionals in drug development, understanding the molecular structure of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and powerful method for identifying functional groups, offering crucial insights into molecular architecture. This guide presents a comparative analysis of the expected FT-IR vibrational frequencies for 5-Amino-2-morpholinobenzonitrile, drawing on experimental data from related structural analogs to predict its characteristic spectral features.
Predicted FT-IR Spectral Data for this compound
The following table summarizes the expected characteristic infrared absorption frequencies for this compound. These predictions are based on the known vibrational modes of similar molecules and functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comparative Data (cm⁻¹) |
| Amino Group (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 | 3300–3030 (Ammonium ion)[1] |
| N-H Bending (Scissoring) | 1600 - 1700 | 1700-1600 (Scissoring in 5-Amino-2-mercaptobenzimidazole)[2] | |
| Nitrile Group (-C≡N) | C≡N Stretching | 2220 - 2260 | 2267s, 2228s (4-methyl 3-nitrobenzonitrile)[3] |
| Morpholine Ring | C-H Stretching (CH₂) | 2850 - 3100 | 3100 - 2850 (Morpholine)[4] |
| C-O-C Asymmetric Stretching | 1110 - 1140 | ~1122 (E)-N-(1-Methylpyrrolidin-2-ylidene)-3-morpholinopropan-1-amine)[5] | |
| C-N Stretching | 1050 - 1100 | ~1069 (E)-N-(1-Methylpyrrolidin-2-ylidene)-3-morpholinopropan-1-amine)[5] | |
| Aromatic Ring (Benzene) | C-H Stretching | 3000 - 3100 | 3100-3000 (Aromatic compounds)[6][7] |
| C=C Stretching (in-ring) | 1400 - 1600 | 1600-1585 and 1500-1400 (Aromatic compounds)[6][7] | |
| C-H Bending (out-of-plane) | 675 - 900 | 900-675 (Aromatic compounds)[6] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A common and straightforward method for obtaining an FT-IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
Objective: To obtain the infrared spectrum of a solid organic compound to identify its functional groups.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Solid sample of the compound to be analyzed (e.g., this compound)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
With nothing on the crystal, lower the ATR press.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Measurement:
-
Retract the ATR press.
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Lower the press to ensure firm and even contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum as needed (e.g., baseline correction).
-
Identify the wavenumbers of the major absorption bands.
-
Correlate these absorption bands with specific functional groups using established correlation tables and comparison with spectra of known compounds.
-
Experimental Workflow for FT-IR Analysis
The following diagram illustrates the general workflow for obtaining and interpreting an FT-IR spectrum.
Caption: Workflow for FT-IR analysis using an ATR accessory.
Comparison with Alternative Aminobenzonitriles
To further refine the predicted spectrum of this compound, it is instructive to compare the known spectral features of simpler aminobenzonitriles.
| Compound | Amino (-NH₂) Stretch (cm⁻¹) | Nitrile (-C≡N) Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| 2-Aminobenzonitrile | 3470, 3380 | 2220 | 1615, 1580, 1490, 1455 |
| 3-Aminobenzonitrile | 3460, 3370 | 2230 | 1620, 1590, 1480 |
| 4-Aminobenzonitrile | 3480, 3370 | 2215 | 1610, 1520 |
| 2-Chloro-5-aminobenzonitrile | Not specified | Not specified | Not specified |
Note: Data for aminobenzonitriles is derived from computational and experimental studies.[8][9]
The position of the amino and nitrile stretching frequencies in this compound is expected to be influenced by the electronic effects of the morpholine substituent. The electron-donating nature of the morpholine nitrogen may slightly alter the bond strengths and, consequently, the vibrational frequencies of the amino and nitrile groups compared to the simpler aminobenzonitriles listed above.
This comparative guide provides a foundational understanding of the expected FT-IR characteristics of this compound. Experimental verification remains the definitive step for confirming the precise vibrational frequencies of this compound.
References
- 1. ejournal.upi.edu [ejournal.upi.edu]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of 5-Amino-2-morpholinobenzonitrile and Other Aminobenzonitriles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobenzonitriles are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals. Their versatile chemical nature, characterized by the presence of both an amino and a nitrile functional group on a benzene ring, allows for diverse structural modifications, leading to compounds with a broad spectrum of biological activities. This guide provides a comparative overview of 5-Amino-2-morpholinobenzonitrile against other aminobenzonitrile analogs, focusing on their physicochemical properties, biological activities, and potential as therapeutic agents. The inclusion of the morpholine moiety, a privileged pharmacophore in medicinal chemistry, in this compound suggests its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.[1] This comparison aims to furnish researchers and drug development professionals with objective data to inform their research and development endeavors.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of aminobenzonitriles is paramount for predicting their pharmacokinetic behavior and suitability as drug candidates. The table below summarizes key properties of this compound and its comparators.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| This compound | C₁₁H₁₃N₃O | 203.24 | 78252-12-7 | Not specified |
| 2-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 1885-29-6 | Yellow solid[2] |
| 3-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 2237-30-1 | Not specified |
| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 873-74-5 | White to light yellow crystalline solid[3] |
| 5-Amino-2-fluorobenzonitrile | C₇H₅FN₂ | 136.13 | 53312-81-5 | Not specified |
Biological Activity and Therapeutic Potential
While direct comparative studies are limited, the existing literature provides insights into the distinct biological profiles of various aminobenzonitriles.
This compound and Kinase Inhibition
The morpholine ring is a common feature in many approved kinase inhibitors. A structurally related compound, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), has been identified as a highly potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, a target for Parkinson's disease.[4] This suggests that this compound may also exhibit kinase inhibitory activity, a critical area for future investigation. Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[1][5]
Other Aminobenzonitriles: A Spectrum of Activities
-
2-Aminobenzonitrile: This isomer is a versatile intermediate in the synthesis of various heterocyclic compounds, including quinazolines and quinazolinones, which are known to possess a wide range of biological activities.[6][7] It is a precursor for compounds that have shown potential as anticancer agents, including kinase inhibitors.[7]
-
3-Aminobenzonitrile: This compound is utilized in the synthesis of therapeutic agents such as Tacrine, an effective drug for treating Alzheimer's disease.[8] Derivatives of 3-aminobenzonitrile have also been explored for their potential as kinase inhibitors.
-
4-Aminobenzonitrile: This isomer has demonstrated hypotensive and radioprotective properties.[9][10] It has also shown antimicrobial activity against bacteria and fungi.[3]
-
Substituted Aminobenzonitriles: The introduction of additional functional groups, such as fluorine, can significantly modulate the biological activity. For instance, derivatives of 3-fluoro-4-aminobenzonitrile have exhibited potent cytotoxic effects against human cancer cell lines, with IC₅₀ values in the low micromolar range, by inducing apoptosis and cell cycle arrest.[11]
Experimental Data Summary
Quantitative data on the biological activity of these compounds is essential for a direct comparison of their potency. The following table summarizes the available data from various sources. It is crucial to note that a direct comparison of IC₅₀ values should be made with caution, as the experimental conditions may have varied between studies.
| Compound/Derivative | Assay Type | Cell Line/Target | IC₅₀ (µM) | Reference |
| Derivatives of 3-Fluoro-4-aminobenzonitrile | Cytotoxicity | Prostate cancer cells | Low micromolar range | [11] |
No specific IC₅₀ data was found for this compound in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility and validation of scientific findings. Below are generalized protocols for common assays used to evaluate the biological activity of compounds like aminobenzonitriles.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for assessing the inhibition of a specific kinase.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), ATP, and test compounds.
-
Reaction Setup: In a 96-well plate, add the kinase, test compound at various concentrations, and the substrate.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at a specific temperature for a defined period.
-
Detection: Use a detection method to measure kinase activity. This can be based on the quantification of the phosphorylated substrate using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.
Visualizing Molecular Interactions and Pathways
Understanding the potential mechanism of action is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate a hypothetical kinase inhibition workflow and a simplified signaling pathway that could be targeted by aminobenzonitrile-based kinase inhibitors.
Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of a compound.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and a potential point of inhibition by an aminobenzonitrile-based compound.[5]
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. While direct comparative data with other aminobenzonitriles is currently scarce, the individual biological activities of various analogs highlight the rich chemical space and therapeutic potential of this compound class. Further research, including head-to-head comparative studies and elucidation of specific molecular targets, is warranted to fully understand the structure-activity relationships and to guide the rational design of next-generation aminobenzonitrile-based drugs. The provided experimental frameworks and pathway visualizations offer a foundation for researchers to embark on such investigations.
References
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-Aminobenzonitrile | 1885-29-6 [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. 4-Aminobenzonitrile - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 10. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
Comparative Biological Activity of 5-Amino-2-morpholinobenzonitrile Analogs: A Survey of a Promising Scaffold
The morpholine ring is a well-established pharmacophore, a structural feature of a molecule that is responsible for its pharmacological or biological interactions. It is frequently incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. Similarly, the benzonitrile group can participate in various interactions with biological targets and serves as a versatile synthetic handle for creating diverse chemical libraries.
While direct comparative data for 5-Amino-2-morpholinobenzonitrile analogs is unavailable, research on structurally related compounds offers insights into the potential biological activities of this scaffold. For instance, studies on various quinoline and quinazoline derivatives incorporating a morpholine group have demonstrated significant antitumor activity. These compounds often act as inhibitors of key enzymes in cellular signaling pathways, such as protein kinases, which are crucial for cancer cell growth and survival.
One notable area of investigation for morpholine-containing compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently dysregulated in cancer, and its inhibition is a major focus of anticancer drug development. A study on morpholinopyrimidine-5-carbonitrile derivatives, which share the morpholino and carbonitrile functionalities with the topic of this guide, identified potent dual PI3K/mTOR inhibitors.[1] This suggests that the this compound scaffold could also be a promising starting point for the design of novel PI3K/mTOR inhibitors.
Potential Therapeutic Applications and Structure-Activity Relationships
Based on the biological activities of related compounds, analogs of this compound could potentially be explored for various therapeutic applications, including:
-
Anticancer Agents: By targeting key signaling pathways like PI3K/mTOR or other protein kinases.
-
Enzyme Inhibitors: Targeting a range of enzymes implicated in disease, leveraging the interaction potential of the morpholine and benzonitrile groups.
The exploration of structure-activity relationships (SAR) for this scaffold would be a critical step in developing potent and selective drug candidates. This would involve the systematic synthesis of analogs with modifications at various positions of the benzonitrile ring and the morpholine moiety. For example, substitutions on the amino group or the aromatic ring could significantly influence the compound's binding affinity to a biological target, its selectivity, and its pharmacokinetic properties.
Experimental Protocols for Biological Evaluation
Should a series of this compound analogs be synthesized, a standard cascade of in vitro and in vivo experiments would be necessary to evaluate their biological activity.
In Vitro Assays
-
Cytotoxicity Assays: To determine the concentration of the compounds that inhibits the growth of cancer cell lines by 50% (IC50). A common method is the MTT assay.
-
Protocol: Cancer cells are seeded in 96-well plates and incubated with varying concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, MTT reagent is added, which is converted by viable cells into a colored formazan product. The absorbance of the formazan solution is measured, and the IC50 values are calculated.
-
-
Kinase Inhibition Assays: To measure the ability of the compounds to inhibit the activity of specific protein kinases.
-
Protocol: The kinase enzyme, its substrate, and ATP are incubated with the test compounds. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or radiometric assays. The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined.
-
-
Western Blot Analysis: To investigate the effect of the compounds on the expression and phosphorylation levels of proteins within a specific signaling pathway (e.g., PI3K/mTOR pathway).
-
Protocol: Cells are treated with the compounds, and then the total protein is extracted. The proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest and their phosphorylated forms.
-
In Vivo Models
-
Xenograft Models: To evaluate the antitumor efficacy of the compounds in a living organism.
-
Protocol: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.
-
Visualizing Potential Mechanisms and Workflows
To facilitate the understanding of potential biological mechanisms and experimental designs for future studies on this compound analogs, the following diagrams are provided.
Caption: Hypothetical inhibition of the PI3K/mTOR pathway by a this compound analog.
Caption: A typical experimental workflow for the biological evaluation of novel small molecule inhibitors.
References
X-ray crystallography of 5-Amino-2-morpholinobenzonitrile derivatives
A detailed guide to the structural analysis of benzonitrile compounds related to 5-Amino-2-morpholinobenzonitrile, offering insights into their synthesis, crystallographic properties, and experimental workflows.
Due to the absence of publicly available X-ray crystallography data for this compound and its direct derivatives, this guide provides a comparative analysis of structurally related benzonitrile compounds for which crystallographic data has been published. The selected compounds feature key structural motifs relevant to the original query, including the morpholine and aminobenzonitrile scaffolds. This guide is intended for researchers, scientists, and drug development professionals interested in the solid-state properties of this class of molecules.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for a selection of benzonitrile derivatives, providing a basis for structural comparison.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile | C₂₂H₂₀N₂O₂[1] | Trigonal | R -3 | 18.294(3) | 18.294(3) | 28.738(6) | 120 | 8329(4) | 18 |
| 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile | C₁₅H₁₂N₂O[2] | Orthorhombic | Pbca | 7.5422(2) | 13.9349(4) | 23.3213(7) | 90 | 2453.05(12) | 8 |
| 2-(4-(Diphenylamino)benzylidene) malononitrile (Form A-1) | C₂₂H₁₅N₃ | Orthorhombic | Pbca | 11.2205(6) | 14.6394(10) | 20.9226(16) | 90 | 3436.9(4) | 8 |
| 2-(4-(Diphenylamino)benzylidene) malononitrile (Form A-2) | C₂₂H₁₅N₃[3] | Monoclinic | P2₁/c | 7.0262(9) | 15.9319(16) | 16.1075(19) | 95.169(5) | 1795.5(4) | 4 |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared compounds are provided below.
Synthesis of 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile [1] This compound was synthesized via a multicomponent reaction. Naphthalen-2-ol, morpholine, and 4-formylbenzonitrile were used as starting materials. The exact stoichiometry and reaction conditions such as solvent and temperature were not detailed in the provided abstract but are typical for this type of condensation reaction. Single crystals suitable for X-ray diffraction were obtained from the reaction mixture.
Synthesis and Crystallization of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile [2] The synthesis of this Schiff base was achieved through the condensation reaction of 2-hydroxy-5-methylbenzaldehyde and 2-aminobenzonitrile. Solutions of 2-hydroxy-5-methyl-benzaldehyde (38.0 mg, 0.25 mmol) in ethanol (15 ml) and 2-aminobenzonitrile (33.0 mg, 0.25 mmol) in ethanol (15 ml) were combined and the mixture was stirred under reflux for 5 hours. Single crystals suitable for X-ray analysis were obtained by the slow evaporation of the ethanol solution.
Synthesis and Crystallization of 2-(4-(Diphenylamino)benzylidene) malononitrile (Forms A-1 and A-2) [3] This compound was synthesized via a piperidine-catalyzed Knoevenagel condensation reaction. Two different crystal forms were obtained by controlling the crystallization conditions:
-
Form A-1 (Orthorhombic): Obtained from a mixed solvent of ethanol and water.
-
Form A-2 (Monoclinic): Obtained by cooling a hot solution of the compound in pure ethanol at room temperature for 6 hours.
Experimental and Analytical Workflow
The following diagram illustrates a general workflow for the synthesis, crystallization, and structural analysis of novel chemical compounds, which is applicable to the derivatives discussed in this guide.
References
Comparative Guide to Validated Analytical Methods for the Quantification of 5-Amino-2-morpholinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of 5-Amino-2-morpholinobenzonitrile, a key intermediate in pharmaceutical synthesis. In the absence of a standardized, validated method for this specific analyte, this document outlines a proposed primary method based on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This method is derived from established analytical procedures for structurally similar compounds, such as aminobenzonitrile isomers and other aromatic amines.
Furthermore, this guide explores alternative and potentially more sensitive techniques, including HPLC with fluorescence detection following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparative data and detailed protocols provided herein are intended to assist researchers and quality control analysts in selecting and implementing a robust and reliable analytical method tailored to their specific requirements.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of the proposed and alternative methods for the quantification of this compound.
| Feature | HPLC-UV | HPLC-Fluorescence (with Derivatization) | LC-MS/MS |
| Principle | Separation by reverse-phase chromatography and detection by UV absorbance. | Separation of a fluorescent derivative of the analyte, followed by highly sensitive fluorescence detection. | Separation by liquid chromatography coupled with mass spectrometric detection, providing high selectivity and sensitivity. |
| Sensitivity | Moderate. Suitable for purity assessments and routine quality control. | High. Ideal for trace-level analysis and impurity profiling.[1][2] | Very High. The gold standard for trace quantification and analysis in complex matrices.[3][4] |
| Selectivity | Good. May be susceptible to interference from co-eluting impurities with similar UV spectra. | Very Good. Derivatization enhances selectivity, and fluorescence detection is inherently more selective than UV. | Excellent. Unparalleled selectivity based on the mass-to-charge ratio of the analyte and its fragments. |
| Instrumentation | Standard HPLC system with a UV detector. Widely available in analytical laboratories. | HPLC system with a fluorescence detector and potentially an autosampler for online derivatization.[5] | LC system coupled to a tandem mass spectrometer. More specialized and higher cost. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require an additional derivatization step prior to injection, which can be performed offline or online.[5][6][7] | Typically involves simple dissolution, but may require filtration or solid-phase extraction for complex matrices. |
| Method Development | Relatively straightforward. | Requires optimization of derivatization conditions (reagent, time, temperature).[1][2] | Can be more complex, involving optimization of both chromatographic and mass spectrometric parameters. |
| Cost per Sample | Low. | Moderate, due to the cost of derivatization reagents and potentially longer analysis times. | High, due to instrument operating and maintenance costs. |
| Typical Application | Assay and purity of bulk drug substance and intermediates. | Quantification of low-level impurities, degradation products, and analysis in biological matrices. | Definitive quantification, structural confirmation, and analysis of complex samples at very low concentrations.[4] |
Detailed Experimental Protocols
Proposed Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is proposed as a robust and readily implementable approach for the routine quantification of this compound. The methodology is based on established protocols for the analysis of similar aminobenzonitrile compounds.[8][9]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH adjusted to 3.6 with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[10] The exact ratio should be optimized to achieve a suitable retention time and resolution. A starting point could be a 70:30 (v/v) mixture of organic to aqueous phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which can be determined by acquiring a UV spectrum of a standard solution.
-
Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with the mobile phase. Further dilutions may be necessary to bring the concentration within the calibration range.
3. Method Validation Parameters (to be performed as per ICH guidelines):
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the standard solution to ensure no interference at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing at least six replicate samples of the same concentration. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst or instrument.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Decision Tree for Method Selection
Caption: Decision-making process for selecting an appropriate analytical method.
References
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [mdpi.com]
- 8. Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 3-Aminobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. shimadzu.com [shimadzu.com]
Comparative Analysis of 5-Amino-2-morpholinobenzonitrile and Alternative Kinase Inhibitors in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-Amino-2-morpholinobenzonitrile, a compound identified as a potential kinase inhibitor, with established inhibitors of Spleen Tyrosine Kinase (SYK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Myosin Light Chain Kinase (MYLK). Due to the limited publicly available quantitative data on this compound, this guide will focus on a detailed comparison of well-characterized alternative inhibitors, providing a benchmark for the potential evaluation of novel compounds like this compound.
Introduction to this compound
Kinase Inhibition: A Comparative Landscape
To provide a context for evaluating the potential of this compound, this section details the inhibitory activity of several known kinase inhibitors against SYK, LRRK2, and MYLK. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.[1]
Spleen Tyrosine Kinase (SYK) Inhibitors
SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[2] Its inhibition is a therapeutic strategy for autoimmune and inflammatory diseases.
| Compound | SYK IC50 (nM) | Notes |
| Entospletinib (GS-9973) | 7.7 | Orally bioavailable, selective over other kinases like Jak2, c-Kit, and Flt3.[3] |
| Fostamatinib (R406) | 41 | Prodrug of R406, also shows activity against Flt3.[3] |
| Cerdulatinib (PRT062070) | 32 | Multi-targeted inhibitor, also inhibits JAK family kinases.[3] |
| Lanraplenib (GS-9876) | 9.5 | Highly selective and orally active.[3] |
| TAK-659 | 3.2 | Potent and selective, also inhibits FLT3.[3] |
| Syk Inhibitor II | 41 | ATP-competitive and reversible. Much less potent against other kinases like PKCε, ZAP-70, and Btk.[4] |
| Piceatannol | - | A natural stilbene and selective SYK inhibitor.[3] |
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a common cause of familial and sporadic Parkinson's disease.
| Compound | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | Notes |
| LRRK2-IN-1 | 13 | 6 | High selectivity, with affinity for only 12 other kinases in a panel.[5] |
| GNE-7915 | 9 | - | Potent, selective, and brain-penetrant.[6] |
| GSK2578215A | ~10 | ~10 | Potent and highly selective.[6] |
| PF-06447475 | 3 | 11 | Highly potent, selective, and brain-penetrant.[5][6] |
| CZC-25146 | 4.76 | 6.87 | Orally active and prevents mutant LRRK2-induced neuronal injury in vitro.[6] |
| SRI-31255 | 520 | 427 | Orally active and exerts neuroprotective effects.[6] |
| HG-10-102-01 | 20.3 | 3.2 | Highly potent, selective, and brain-penetrable.[6] |
Myosin Light Chain Kinase (MYLK) Inhibitors
MYLK is a calcium/calmodulin-dependent protein kinase that plays a central role in the regulation of smooth muscle contraction and has been implicated in inflammatory diseases and cancer.[7][8]
| Compound | MYLK IC50 (µM) | Notes |
| ML-7 | 0.3 | A membrane-permeable and selective inhibitor.[7] |
| ML-9 | 3.8 | A classical MLCK inhibitor.[7] |
| Mitoxantrone | 2 | Also interacts with calmodulin.[9] |
| Emodin | 8 | A naturally occurring anthraquinone.[9] |
| Quinalizarin | 4 | A potent inhibitor of PKC as well.[9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these inhibitors.
Caption: Simplified SYK signaling pathway in B-cells.
Caption: LRRK2 signaling and its role in cellular processes.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The determination of kinase inhibition, typically quantified by the IC50 value, is performed using various in vitro assay formats. A common method is the in vitro kinase assay , which measures the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of an inhibitor.
General In Vitro Kinase Assay Protocol
-
Reagent Preparation :
-
Recombinant Kinase (e.g., SYK, LRRK2, MYLK) is diluted to a working concentration in an appropriate kinase buffer.
-
A specific peptide or protein substrate for the kinase is prepared.
-
Adenosine triphosphate (ATP), the phosphate donor, is prepared at a concentration near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured.
-
The test inhibitor (e.g., this compound or an alternative) is serially diluted to create a range of concentrations.
-
-
Kinase Reaction :
-
The kinase and the inhibitor are pre-incubated together for a defined period to allow for binding.
-
The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
-
Detection :
-
The reaction is stopped, often by the addition of a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric assays : Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays : Employing phospho-specific antibodies labeled with fluorescent probes (e.g., FRET or TR-FRET).
-
Luminescence-based assays : Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
-
-
Data Analysis :
-
The percentage of kinase activity is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10][11]
-
Conclusion
While this compound shows potential as a kinase inhibitor based on patent literature, a comprehensive understanding of its efficacy and selectivity requires direct experimental evidence. The data presented for the alternative, well-characterized inhibitors of SYK, LRRK2, and MYLK provide a valuable framework for comparison. Future cross-reactivity studies of this compound in robust biological assays, following standardized protocols as outlined, will be crucial in determining its therapeutic potential and its place within the landscape of kinase inhibitors. Researchers are encouraged to utilize the comparative data and methodologies presented in this guide to inform their own investigations into novel kinase inhibitors.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. HUTCHMED (China) Limited (HCM) Discusses Antibody Targeted Therapy Conjugates Platform and Lead Candidate HMPL-A251 in R&D Update Transcript | Seeking Alpha [seekingalpha.com]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of myosin light chain kinase, cAMP-dependent protein kinase, protein kinase C and of plant Ca(2+)-dependent protein kinase by anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Amino-2-morpholinobenzonitrile: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 5-Amino-2-morpholinobenzonitrile, a chemical compound utilized in pharmaceutical and agrochemical research. Due to the absence of a complete, publicly available Safety Data Sheet (SDS) with specific disposal instructions for this compound, the following procedures are based on best practices for the disposal of hazardous chemical waste, particularly for compounds containing aromatic amine, nitrile, and morpholine functional groups. Researchers, scientists, and drug development professionals should handle this compound with caution and adhere strictly to the guidelines outlined below to ensure personal and environmental safety.
Hazard Assessment and Classification
Inferred Hazard Profile:
| Hazard Class | Associated Functional Group | Potential Effects |
| Acute Toxicity | Aromatic Amine, Nitrile | Harmful if swallowed, inhaled, or in contact with skin.[7][8] |
| Skin Corrosion/Irritation | Morpholine, Aromatic Amine | Can cause skin irritation or severe burns.[4][5] |
| Serious Eye Damage/Irritation | Morpholine | Can cause serious eye damage.[4][5] |
| Carcinogenicity/Mutagenicity | Aromatic Amine | Suspected of causing cancer and/or genetic defects.[1][2][3] |
| Aquatic Toxicity | Aromatic Amine | Potentially harmful to aquatic life. |
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Required PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber, inspect before use).[9] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent hazardous reactions and ensure safe disposal.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Corrosive").
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials such as strong oxidizing agents and acids.[7]
Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[10] All waste, including contaminated labware and PPE, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Carefully transfer the waste this compound (solid or in solution) into the designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, must also be placed in the hazardous waste container.
-
Container Sealing: Securely seal the waste container.
-
Contact Waste Disposal Service: Arrange for a pickup with your institution's licensed hazardous waste disposal service.[10][11] The standard and recommended method for the final disposal of such organic chemical waste is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[11]
Spill Management
In the event of a spill, the following procedure should be followed immediately:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear PPE: Don the appropriate PPE as listed in Section 2.
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in the hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into the hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's environmental health and safety (EHS) office.
Visual Guide to Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is intended as a guide and is based on the known hazards of similar chemical compounds. It is not a substitute for a substance-specific Safety Data Sheet. All laboratory personnel must be trained in hazardous waste disposal procedures and should consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 5-AMINO-2-METHYLBENZONITRILE - Safety Data Sheet [chemicalbook.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. international.skcinc.com [international.skcinc.com]
Personal protective equipment for handling 5-Amino-2-morpholinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 5-Amino-2-morpholinobenzonitrile. The following procedural guidance is based on available data for structurally similar compounds due to the limited safety information for this specific chemical.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are inferred from related aromatic amine and nitrile compounds. These compounds are often harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation. Some related compounds are also suspected carcinogens.[1] Therefore, a stringent approach to personal protection is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required at all times. |
| Face Shield | A face shield should be worn over safety goggles when there is a risk of splashes or aerosol generation.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum thickness of 5-mil is recommended for incidental contact.[3] Gloves must be changed immediately upon contamination. For prolonged contact, heavier-duty gloves should be considered.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Chemical-Resistant Apron | An apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk. | |
| Respiratory Protection | Respirator | If work cannot be conducted in a certified chemical fume hood, or if aerosol generation is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[4] |
Operational Plan: Safe Handling Procedures
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don all required PPE as outlined in the table above.
-
Place absorbent, plastic-backed pads on the work surface to contain any potential spills.
-
-
Handling:
-
Carefully weigh and dispense the solid compound, avoiding the generation of dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with the compound sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces with an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container. | Collect all solid waste, including contaminated gloves, wipes, and weigh papers. |
| Liquid Waste | Labeled, sealed, and chemically compatible container. | Collect all liquid waste from the experiment and decontamination steps. Do not mix with incompatible waste streams. |
| Sharps Waste | Labeled, puncture-proof sharps container. | Any contaminated needles or other sharps must be disposed of in a designated sharps container. |
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[4][5]
Disposal Workflow for this compound Waste
Caption: Workflow for the proper disposal of waste containing this compound.
Comparative Data of Structurally Similar Compounds
Due to the absence of a comprehensive safety data sheet for this compound, the following table presents data for structurally related compounds to provide an indication of potential properties.
| Property | 2-Aminobenzonitrile | 5-Amino-2-methylbenzonitrile | N-Acetylmorpholine |
| Molecular Formula | C₇H₆N₂ | C₈H₈N₂ | C₆H₁₁NO₂ |
| Molecular Weight | 118.14 g/mol | 132.16 g/mol | 129.16 g/mol |
| Melting Point | 45-48 °C[6] | 90.9 - 91.7 °C[5] | 9 - 10 °C[7] |
| Boiling Point | 267-268 °C[6] | Not available | 245.5 °C[7] |
| Flash Point | 145 °C[6] | Not available | 122 °C[7] |
| Known Hazards | Harmful if swallowed, in contact with skin, or inhaled; Causes skin and eye irritation; May cause respiratory irritation; Suspected of causing cancer.[1] | Harmful if swallowed, in contact with skin, or if inhaled.[5] | Causes serious eye irritation; May damage fertility or the unborn child. |
References
- 1. 5-Amino-2-methylbenzonitrile, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Introduction - NTP Technical Report on the Toxicity Studies of 5-Amino-o-cresol (CASRN 2835-95-2) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
